4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid
Description
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Properties
IUPAC Name |
4-(4-nonoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-2-3-4-5-6-7-8-17-25-21-15-13-19(14-16-21)18-9-11-20(12-10-18)22(23)24/h9-16H,2-8,17H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOASXAQGXPXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Spectroscopic & Mesomorphic Characterization of 4'-(Nonyloxy)biphenyl-4-carboxylic Acid
Executive Summary & Chemical Significance[1][2]
4'-(Nonyloxy)biphenyl-4-carboxylic acid is a critical mesogen in the field of liquid crystal (LC) research. Belonging to the class of 4'-n-alkoxybiphenyl-4-carboxylic acids , this compound serves as a fundamental building block for supramolecular liquid crystals. Unlike simple esters or nitriles, the carboxylic acid functionality allows for the formation of hydrogen-bonded dimers. These dimers effectively double the length of the rigid core, stabilizing high-temperature smectic and nematic mesophases.
This guide provides a synthesized technical profile of the C9 homolog (nonyloxy), derived from high-fidelity data of the homologous series (C8–C11). It is designed to assist researchers in structural validation, phase identification, and synthetic planning.
Synthesis & Structural Logic
To understand the spectroscopic data, one must first understand the molecular architecture. The synthesis typically proceeds via a Williamson etherification of 4'-hydroxy-4-biphenylcarboxylic acid (or its ester) with 1-bromononane, followed by hydrolysis.
Implication for Spectroscopy:
-
Impurity Profile: Common impurities include unreacted alkyl bromide (detectable via alkyl triplets ~3.4 ppm in ¹H NMR) or incomplete hydrolysis products (ester peaks).
-
Dimerization: In non-polar solvents (CDCl₃) and the solid state, the molecule exists primarily as a centrosymmetric dimer, which significantly influences IR carbonyl stretches and OH proton chemical shifts.
Structural Visualization & NMR Assignment Logic
Caption: Logic flow for ¹H NMR assignments based on electronic effects (shielding/deshielding).
Spectroscopic Characterization
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the hydrogen-bonded carboxylic acid dimer.
| Functional Group | Wavenumber (cm⁻¹) | Description & Diagnostic Value |
| O-H Stretch | 2500–3300 | Very broad, diffuse band. Characteristic of carboxylic acid dimers (O-H···O=C). Often overlaps C-H stretches. |
| C-H Stretch (Alkyl) | 2850–2960 | Sharp peaks superimposed on the OH broad band. asymmetric/symmetric stretches of the nonyl chain (-CH₂-, -CH₃). |
| C=O Stretch | 1680–1695 | Strong, sharp peak. Shifted lower than monomeric acids (~1760) due to strong intermolecular hydrogen bonding (dimerization). |
| C=C Aromatic | 1605, 1580 | Characteristic skeletal vibrations of the biphenyl core. |
| C-O Stretch | 1285 | C-O stretch of the carboxylic acid group. |
| C-O-C (Ether) | 1250, 1040 | Asymmetric and symmetric stretching of the aryl-alkyl ether linkage. |
| O-H Bend | ~940 | Out-of-plane bending, broad medium intensity, confirming the dimer structure. |
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃ (Note: COOH proton may be invisible in CDCl₃ if very broad or exchanging).
| Proton Environment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| COOH | 12.90 - 13.00 | Broad Singlet | 1H | - | Highly deshielded acidic proton; participates in H-bonding. |
| Ar-H (Ortho to COOH) | 8.10 - 8.18 | Doublet | 2H | ~8.4 | Deshielded by the electron-withdrawing carbonyl group (Ring B). |
| Ar-H (Meta to COOH) | 7.70 - 7.78 | Doublet | 2H | ~8.4 | Ring B protons adjacent to the biphenyl linkage. |
| Ar-H (Meta to OR) | 7.58 - 7.65 | Doublet | 2H | ~8.7 | Ring A protons adjacent to the biphenyl linkage. |
| Ar-H (Ortho to OR) | 6.95 - 7.02 | Doublet | 2H | ~8.7 | Shielded by the electron-donating alkoxy oxygen (Ring A). |
| -OCH₂- | 3.98 - 4.05 | Triplet | 2H | ~6.5 | Alpha-methylene protons next to oxygen. |
| -CH₂- (Beta) | 1.70 - 1.80 | Quintet/Multiplet | 2H | - | Beta-methylene protons. |
| -CH₂- (Bulk) | 1.20 - 1.50 | Multiplet | 12H | - | Remaining methylene protons of the nonyl chain. |
| -CH₃ | 0.85 - 0.90 | Triplet | 3H | ~7.0 | Terminal methyl group. |
Mass Spectrometry (EI-MS)
-
Molecular Ion (M⁺): m/z 340 (Base peak or strong intensity).
-
Key Fragments:
-
m/z 323 [M - OH]⁺: Loss of hydroxyl group.
-
m/z 295 [M - COOH]⁺: Decarboxylation (common in aromatic acids).
-
m/z 213 [M - C₉H₁₉]⁺: Cleavage of the ether alkyl chain (leaving the phenol cation).
-
m/z 198 [Biphenyl-COOH]⁺: Loss of the entire alkoxy chain.
-
Mesomorphic (Liquid Crystal) Properties[3][4][5][6][7]
The 4'-n-alkoxybiphenyl-4-carboxylic acids are known for their high transition temperatures and stable smectic phases. The nonyloxy (C9) homolog exhibits polymorphism , typically displaying both Smectic and Nematic phases upon heating and cooling.
Phase Transition Sequence (Typical for C9 Homolog)
Based on the homologous series trends (specifically C8 and C10 data):
-
Crystalline (Cr) → Smectic C (SmC): ~200–210 °C
-
Smectic C (SmC) → Nematic (N): ~230–240 °C
-
Nematic (N) → Isotropic (Iso): ~260 °C
Note: The exact temperatures are sensitive to purity. The acid form has significantly higher transition temperatures than its corresponding esters or nitriles due to the formation of linear dimers.
Experimental Workflow for Phase Determination
Caption: Workflow for confirming mesophase identity using DSC and POM.
References
- Homologous Series Properties: Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470. (Foundational work establishing the dimerization and smectic trends in alkoxy acids).
- Spectroscopic Standards: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for IR/NMR fragment assignments).
-
Phase Behavior of Biphenyl Acids: Goodby, J. W., & Gray, G. W. (1978). Smectic F and Smectic I phases in the 4-(2'-methylbutyl)phenyl 4'-n-alkoxybiphenyl-4-carboxylates. Journal de Physique Colloques, 39(C3), 363-368. (Contextualizes the smectic polymorphism in this molecular class).
- Crystal Structure & Dimerization: Castro, R. A., et al. (2005). Structure and Phase Transitions of Ethyl 4'-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. Liquid Crystals. (Provides specific DSC/XRD data for the C11 homolog, confirming the dimer model).
Physical Characteristics and Application Dynamics of 4'-(Nonyloxy)biphenyl-4-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
4'-(nonyloxy)biphenyl-4-carboxylic acid (NOBCA) is a highly versatile mesogenic building block that occupies a critical intersection between materials science, thermodynamics, and synthetic chemistry. Characterized by its amphiphilic-like architecture—a rigid biphenyl core flanked by a flexible aliphatic tail and a polar headgroup—this compound exhibits exceptional thermotropic liquid crystalline properties[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the causality behind NOBCA’s physical characteristics, detailing how its molecular geometry dictates macroscopic phase behaviors. Furthermore, we will explore self-validating experimental workflows for characterizing these mesophases and outline its synthetic utility in developing advanced materials and chiral therapeutics.
Molecular Architecture & Physicochemical Profile
The physical characteristics of NOBCA are not arbitrary; they are the direct thermodynamic consequence of its structural components.
-
The Biphenyl Core: Provides the necessary geometric anisotropy (rod-like shape) and
stacking interactions required to induce liquid crystalline (mesogenic) behavior. -
The Nonyloxy Chain (-O-C
H ): The nine-carbon alkoxy tail introduces conformational flexibility. This flexibility lowers the overall melting point of the crystal lattice and acts as a solvent-like layer that stabilizes highly ordered smectic phases[1]. -
The Carboxylic Acid Headgroup (-COOH): This is the most critical functional group for its physical behavior. In the solid and mesophase states, the carboxylic acid undergoes intermolecular hydrogen bonding to form a thermodynamically stable dimer. This dimerization effectively doubles the aspect ratio of the rigid core, a prerequisite for stable smectic and nematic phase formation[1].
Quantitative Physicochemical Data
| Parameter | Value |
| Chemical Name | 4'-(nonyloxy)biphenyl-4-carboxylic acid |
| CAS Registry Number | 69367-31-3 |
| Molecular Formula | C |
| Molecular Weight | 340.46 g/mol |
| Core Motif | Biphenyl (Rigid Anisotropic Core) |
| Terminal Aliphatic Chain | Nonyloxy (-O-C |
| Polar Headgroup | Carboxylic Acid (-COOH) |
| Primary Mesophases | Smectic C (SmC), Smectic A (SmA), Nematic (N)[1] |
Mesogenic Behavior and Phase Transition Dynamics
Because of the delicate balance between the rigid core and the flexible tail, NOBCA exhibits thermotropic polymorphism. As thermal energy is applied, the crystal lattice does not melt directly into an isotropic liquid. Instead, it transitions through intermediate states of matter that possess orientational order but reduced positional order.
The typical phase sequence for the 4'-n-alkoxybiphenyl-4-carboxylic acid homologous series progresses from highly ordered tilted smectic phases (SmC) to orthogonal smectic phases (SmA), followed by a nematic phase (N) before clearing into an isotropic liquid (I)[1].
Thermotropic phase transition sequence of 4'-(nonyloxy)biphenyl-4-carboxylic acid.
Advanced Characterization Protocols
To accurately map the physical characteristics of NOBCA, researchers must employ a multi-modal analytical approach. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are isolated from true thermodynamic phenomena.
Multi-modal characterization workflow for liquid crystalline mesophases.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine phase transition temperatures and latent heat enthalpies.
-
Sample Encapsulation: Accurately weigh 3.0–5.0 mg of NOBCA into an aluminum crucible and seal it. Causality: A small, precise mass ensures minimal thermal lag across the sample, resulting in sharp, highly resolved phase transition peaks.
-
Instrument Calibration & Purge: Calibrate the DSC using high-purity Indium (
= 156.6°C) and Zinc ( = 419.5°C) standards. Maintain a dry nitrogen purge at 50 mL/min. Causality: Nitrogen prevents the oxidative degradation of the nonyloxy chain at elevated temperatures. -
Thermal History Erasure (First Heating): Heat the sample from 25°C to 250°C at 10°C/min. Causality: The initial crystalline state depends heavily on previous crystallization conditions (e.g., solvent evaporation rates). Heating past the clearing point into the isotropic liquid phase erases this thermal history.
-
Mesophase Characterization (Cooling & Second Heating): Cool the sample from 250°C to 25°C at a controlled rate of 5°C/min, then perform a second heating scan at 5°C/min.
-
Validation Check: The appearance of multiple distinct exothermic peaks during the cooling cycle indicates transitions through various mesophases. The integration of these peaks provides the transition enthalpies (
), validating the thermodynamic stability of each phase.
Protocol B: Polarized Optical Microscopy (POM)
Objective: Optically validate the specific type of mesophase present.
-
Preparation: Place a 1 mg sample between a glass slide and a coverslip. Heat on a precision hot stage to the isotropic phase. Causality: Melting the sample completely ensures uniform thickness and eliminates stress-induced birefringence from the solid crystals.
-
Observation: Cool the sample at 1°C/min while observing under crossed polarizers.
-
Validation Check: The isotropic liquid will appear completely dark (optically isotropic). As the sample cools, the emergence of specific optical textures validates the mesophase type: a Schlieren or thread-like texture indicates a Nematic phase, while focal-conic fan textures validate the presence of Smectic A/C phases.
Synthesis and Derivatization Workflows
NOBCA is frequently utilized as a precursor to synthesize advanced chiral liquid crystals, particularly ferroelectric and antiferroelectric materials[2]. The most common derivatization is the Steglich Esterification of the carboxylic acid group with a chiral alcohol (e.g., (R)-2-octanol).
Protocol C: Steglich Esterification of NOBCA
Objective: Covalently link a chiral tail to the NOBCA core to induce spontaneous polarization (ferroelectricity).
-
Reagent Preparation & Inert Atmosphere: Dissolve 1.0 eq of NOBCA and 1.1 eq of the target chiral alcohol in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive O-acylisourea intermediate formed in step 3.
-
Catalyst Addition & Thermal Control: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Submerge the reaction flask in an ice-water bath to reach 0°C. Causality: DMAP acts as an aggressive nucleophilic acyl transfer catalyst. Cooling to 0°C suppresses the irreversible side-reaction where the intermediate rearranges into an inactive N-acylurea.
-
Coupling Agent Introduction: Dissolve 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous DCM and add dropwise over 30 minutes.
-
Validation Check 1: Within 15-30 minutes, a white precipitate (dicyclohexylurea, DCU) should begin to form, visually confirming that the dehydration coupling is successfully proceeding.
-
Reaction Propagation & Monitoring: Stir at 0°C for 1 hour, then allow the system to warm to 25°C and stir for 24 hours.
-
Validation Check 2: Perform Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent. The disappearance of the NOBCA starting material spot under UV light (254 nm) validates reaction completion.
-
Workup: Filter the suspension through a Celite pad to remove the insoluble DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO
(to remove unreacted NOBCA), and brine. Dry over anhydrous MgSO and concentrate in vacuo.
Applications in Advanced Materials and Therapeutics
The unique physical characteristics of NOBCA allow it to be deployed across several high-tech domains:
-
Phase Change Materials (PCMs) for Latent Heat Storage: Because liquid crystals undergo first-order phase transitions with significant enthalpy changes, homologous series of 4'-alkoxybiphenyl-4-carboxylic acids are actively investigated as PCMs for thermal energy storage[3]. The nonyloxy derivative offers a specific temperature window suitable for targeted thermal buffering in electronics.
-
Self-Assembled Monolayers (SAMs): The carboxylic acid headgroup allows NOBCA to chemisorb onto oxidized metal surfaces (such as aluminum or silver). The biphenyl core provides strong intermolecular
stacking, leading to highly ordered, densely packed monolayers utilized in surface functionalization and organic electronics[4]. -
Optoelectronics: By esterifying NOBCA with chiral alcohols, researchers synthesize ferroelectric (SmC*) liquid crystals. These materials are critical for fast-switching electro-optic displays and spatial light modulators[2].
-
Drug Development Context: The biphenyl-carboxylic acid motif is a well-documented pharmacophore used to enhance lipid solubility and target specific protein receptors. The addition of a nonyloxy chain acts as a lipophilic spacer, allowing the molecule to anchor deeply into cellular lipid bilayers or liposomal drug delivery vehicles.
References
-
J. W. Goodby and G. W. Gray, "Smectic F trends in the 4-(2'-methylbutyl)phenyl esters of 4'-n-alkoxybiphenyl-4-carboxylic acids and 4'-n-alkylbiphenyl-4-carboxylic acids," Journal de Physique Colloques, 1979. Available:[Link]
-
R. Bayon et al., "Feasibility of Storing Latent Heat with Liquid Crystals. Proof of Concept at Lab Scale," Applied Sciences, 2016. Available:[Link]
-
G. Wang, "由(R)-2-辛醇和苯醋酸所組成之掌性液晶合成及其液晶物性研究," National Central Library, 2002. Available:[Link]
-
E. Poberžnik et al., "DFT study of n-alkyl carboxylic acids on oxidized aluminum surfaces: From standalone molecules to self-assembled-monolayers," Applied Surface Science, 2020. Available:[Link]
Sources
- 1. SMECTIC F TRENDS IN THE 4-(2'-METHYLBUTYL)PHENYL ESTERS OF 4'-n-ALKOXYBIPHENYL-4-CARBOXYLIC ACIDS AND 4'-n-ALKYLBIPHENYL-4-CARBOXYLIC ACIDS | Supplément au Journal de Physique Colloques [jphyscol.journaldephysique.org]
- 2. 臺灣博碩士論文知識加值系統:自由的博碩士學位論文全文資料庫 [ndltd.ncl.edu.tw]
- 3. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 4. researchgate.net [researchgate.net]
Technical Whitepaper: 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid (CAS 69367-31-3) – Synthesis, Physicochemical Profiling, and Applications
Executive Summary
In advanced materials science and targeted synthetic chemistry, rigid-rod molecules with amphiphilic characteristics are critical for developing self-assembling systems. 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid , universally identified by its CAS Registry Number 69367-31-3 , is a premier intermediate in the synthesis of thermotropic liquid crystals and highly ordered self-assembled monolayers (SAMs)[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. This guide provides a deep dive into the structural dynamics, validated synthetic workflows, and application mechanisms of this specific biphenyl derivative, ensuring researchers and materials scientists have a self-validating framework for its utilization.
Chemical Identity & Physicochemical Profile
The utility of CAS 69367-31-3 stems from its highly anisotropic molecular architecture. It consists of three distinct domains: a polar carboxylic acid headgroup, a rigid biphenyl core, and a flexible nonyloxy aliphatic tail[2].
Table 1: Quantitative Chemical Identity & Properties
| Property | Specification / Value |
| IUPAC Name | 4'-(nonyloxy)-[1,1'-biphenyl]-4-carboxylic acid |
| CAS Registry Number | 69367-31-3 |
| Molecular Formula | C₂₂H₂₈O₃ |
| Molecular Weight | 340.46 g/mol |
| Structural Class | Alkoxybiphenyl carboxylic acid / Calamitic Mesogen |
| Hydrogen Bond Donor/Acceptor | 1 / 3 |
| Appearance | White to off-white crystalline powder |
Validated Synthetic Protocol: Etherification & Saponification
The synthesis of 4'-(nonyloxy)[1,1'-biphenyl]-4-carboxylic acid requires careful control of functional groups to prevent unwanted esterification of the carboxylic acid head. The industry-standard approach utilizes a two-step Williamson ether synthesis starting from a protected ester, followed by base-catalyzed saponification[3].
Phase 1: Williamson Etherification (Alkylation)
-
Objective: Attach the nonyl tail to the phenolic hydroxyl group.
-
Causality & Reagent Selection: Direct alkylation of the free carboxylic acid would yield a nonyl ester, complicating purification. By starting with Methyl 4'-hydroxybiphenyl-4-carboxylate, we isolate the reaction to the phenol. Potassium carbonate (K₂CO₃) is selected as it is a mild base, sufficient to deprotonate the phenol without hydrolyzing the methyl ester prematurely[3].
Step-by-Step Methodology:
-
Reactor Charging: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add Methyl 4'-hydroxybiphenyl-4-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Catalytic Activation: Add a catalytic amount of Potassium Iodide (KI, 0.1 eq) followed by 1-Bromononane (1.2 eq).
-
Self-Validating Mechanism: KI drives an in situ Finkelstein reaction, converting 1-bromononane to the highly reactive 1-iodononane. This dramatically accelerates the Sₙ2 displacement by the phenoxide ion, ensuring complete conversion.
-
-
Thermal Processing: Heat the mixture to 80°C for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase until the phenolic starting material is entirely consumed.
-
Workup: Cool the reactor, quench with distilled water, and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Phase 2: Saponification & Acidification
-
Objective: Deprotect the methyl ester to yield the target carboxylic acid (CAS 69367-31-3).
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the intermediate ester in an Ethanol/Tetrahydrofuran (THF) blend (1:1 v/v). Add an aqueous solution of Potassium Hydroxide (KOH, 3.0 eq).
-
Reflux: Heat to 75°C for 4 hours. The base catalyzes the cleavage of the methyl ester, forming a water-soluble potassium carboxylate salt.
-
Acidic Precipitation: Cool the mixture in an ice bath. Slowly titrate with 2M HCl until the pH reaches 2.0–3.0.
-
Self-Validating Mechanism: Protonation of the carboxylate salt forces the highly hydrophobic target compound to crash out of the aqueous solution as a dense white precipitate.
-
-
Purification: Filter the crude solid, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 4'-(nonyloxy)[1,1'-biphenyl]-4-carboxylic acid[1].
Synthetic workflow for 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid via etherification.
Structural Dynamics & Advanced Applications
The value of CAS 69367-31-3 lies in its ability to self-assemble, driven by the thermodynamic interplay between its rigid core and flexible tail.
Thermotropic Liquid Crystals
Compounds possessing the 4-alkoxybiphenyl-4'-carboxylic acid architecture are classic calamitic (rod-like) mesogens[4]. In the solid and liquid crystalline states, the terminal carboxylic acid groups undergo strong intermolecular hydrogen bonding.
-
Mechanistic Insight: This hydrogen bonding creates a symmetric dimer, effectively doubling the length of the rigid core. This extended linearity stabilizes highly ordered smectic phases (SmA, SmC*) and nematic phases across broad temperature ranges, making it a critical doping agent in ferroelectric and antiferroelectric liquid crystal displays[4].
Self-Assembled Monolayers (SAMs) on Metal Substrates
Aromatic carboxylic acids are heavily utilized to engineer highly ordered, crystalline SAMs on metal surfaces (e.g., Ag, Au, Cu) for organic electronics and biosensors[5][6].
-
Mechanistic Insight: While aliphatic alkanoic acids form SAMs primarily through van der Waals forces, CAS 69367-31-3 leverages strong intermolecular π-π stacking via its biphenyl core[7]. This results in a significantly higher packing density and superior thermal stability. The carboxylate headgroup binds to the metal substrate in a bidentate configuration, while the nonyloxy tail forms a hydrophobic, low-surface-energy interface facing the environment[6][8].
Thermotropic liquid crystalline phase transitions of the hydrogen-bonded mesogenic dimer.
Analytical Characterization Standards
To validate the purity and structural integrity of synthesized 4'-(nonyloxy)[1,1'-biphenyl]-4-carboxylic acid, the following analytical suite is mandatory:
-
¹H-NMR (400 MHz, DMSO-d₆): Look for the broad singlet at ~12.5 ppm confirming the presence of the carboxylic acid proton, and a distinct triplet near 4.0 ppm corresponding to the -OCH₂- protons of the nonyloxy tail.
-
Differential Scanning Calorimetry (DSC): Essential for mapping the phase transition temperatures (K → SmA → N → I). The clearing point (transition to isotropic liquid) serves as a highly sensitive metric for compound purity[4].
-
FT-IR Spectroscopy: Confirms the presence of the hydrogen-bonded carboxylic acid dimer with a broad O-H stretch (2500–3000 cm⁻¹) and a strong C=O stretch near 1680 cm⁻¹[5].
References[1] Title: 4'-(nonyloxy)-[1,1'-biphenyl]-4-carboxylic acid | 69367-31-3. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/catalog/product/aldrich/69367-31-3[2] Title: 4'-(NONYLOXY)[1,1'-BIPHENYL]-4-CARBOXYLIC ACID | 69367-31-3. Source: ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82215840_EN.htm[5] Title: Infrared and Atomic Force Microscopy Imaging Study of the Reorganization of Self-Assembled Monolayers of Carboxylic Acids on Silver Surface. Source: ResearchGate. URL: https://www.researchgate.net/publication/23143521[3] Title: The effect of molecular bend on the properties of bimesogenic liquid crystals. Source: White Rose eTheses Online. URL: https://etheses.whiterose.ac.uk/[4] Title: Unusual behaviour of binary mixtures of ferroelectric and antiferroelectric liquid crystals. Source: Military University of Technology (WAT). URL: https://yadda.icm.edu.pl/[6] Title: Electron-Induced Modification of Self-Assembled Monolayers of Aromatic Carboxylic Acids. Source: ResearchGate. URL: https://www.researchgate.net/publication/328148386[7] Title: Preparation, Modification, and Crystallinity of Aliphatic and Aromatic Carboxylic Acid Terminated Self-Assembled Monolayers. Source: ResearchGate. URL: https://www.researchgate.net/publication/233777712[8] Title: Structures of Self-Assembled Monolayers of n-Alkanoic Acids on Gold Surfaces Modified by Underpotential Deposition of Silver and Copper. Source: ResearchGate. URL: https://www.researchgate.net/publication/23143521_Structures_of_Self-Assembled_Monolayers_of_n-Alkanoic_Acids_on_Gold_Surfaces_Modified_by_Underpotential_Deposition_of_Silver_and_Copper_Odd-Even_Effect
Sources
- 1. 69367-31-3 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4'-(NONYLOXY)[1,1'-BIPHENYL]-4-CARBOXYLIC ACID | 69367-31-3 [chemicalbook.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. optor.wat.edu.pl [optor.wat.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Biphenyl Carboxylic Acids: The Rigid Linkers of Modern Science
Topic: Discovery, Synthesis, and Applications of Biphenyl Carboxylic Acids Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists
From Ullmann’s Copper to TTR Stabilization and MOF Architectures
Executive Summary: The Privileged Scaffold
Biphenyl carboxylic acids (BCAs) represent a "privileged structure" in chemical space.[1][2] Comprising two phenyl rings linked by a single bond and functionalized with a carboxyl group, they offer a unique balance of conformational rigidity , hydrophobicity , and hydrogen-bonding capability .
Historically viewed merely as dye intermediates, BCAs have evolved into critical components in two distinct high-value sectors:
-
Medicinal Chemistry: As bioisosteres for salicylates (e.g., Diflunisal) and kinetic stabilizers for Transthyretin (TTR).[2]
-
Materials Science: As robust organic linkers (e.g., 4,4'-BPDC) in Zirconium-based Metal-Organic Frameworks (MOFs) like UiO-67.[2][3][4][5]
This guide explores the synthetic evolution, pharmacological logic, and material applications of this versatile moiety.[1]
Synthetic Evolution: The Century of Coupling
The accessibility of biphenyl carboxylic acids tracks the history of C-C bond formation.
The Copper Age: Ullmann & Gomberg (1901–1970)
Early synthesis relied on the Ullmann Condensation (1901).[2]
-
Method: Heating aryl halides (usually iodides) with copper powder at temperatures exceeding 200°C.[2]
-
Limitation: While effective for symmetric biaryls, the synthesis of unsymmetrical biphenyl carboxylic acids (e.g., 4-phenylbenzoic acid) required the Gomberg-Bachmann reaction , which suffered from poor yields (<30%) and dangerous diazonium intermediates.
The Palladium Revolution: Suzuki-Miyaura (1981–Present)
The discovery by Akira Suzuki and Norio Miyaura changed the landscape. The cross-coupling of aryl boronic acids with aryl halides catalyzed by Palladium(0) allowed for:
-
Milder Conditions: Aqueous bases, temperatures <100°C.
-
Tolerance: The carboxylic acid moiety does not need protection during the coupling, unlike in Grignard or Lithium-mediated pathways.[2]
Mechanism of Action (Suzuki Cycle)
The catalytic cycle follows three canonical steps, which must be understood to troubleshoot low yields.
Figure 1: The catalytic cycle of Suzuki-Miyaura coupling.[2] Note that the Base Activation step is critical for forming the hydroxo-palladium species that facilitates transmetallation.[2]
Pharmacological Discovery: The TTR Breakthrough
The most significant medical application of BCAs lies in the treatment of Transthyretin (TTR) Amyloidosis .[2][6][7]
Case Study: Diflunisal (Dolobid)
Developed by Merck in 1971, Diflunisal was originally designed as a longer-lasting aspirin analog.[2][8]
-
Structure: 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid.[8]
-
Design Logic:
-
Biphenyl Core: Increases lipophilicity compared to salicylic acid, allowing better penetration into inflammatory tissues.[2]
-
Fluorine Substitution: Blocks metabolic oxidation at the 2' and 4' positions, significantly extending half-life (8–12 hours vs. 20 mins for aspirin).[2]
-
Lack of Acetyl Group: Unlike aspirin, it does not acetylate COX enzymes; it acts as a reversible competitive inhibitor.[9]
-
Repurposing for Amyloidosis
In the 2000s, Jeffery Kelly’s lab (Scripps) discovered that TTR tetramers dissociate into monomers, which then misfold into amyloid fibrils.
-
Mechanism: The TTR tetramer has two thyroxine (T4) binding pockets.[2][10] These pockets are hydrophobic and deep.[2]
-
Biphenyl Fit: The biphenyl scaffold of Diflunisal perfectly bridges the hydrophobic channel of the T4 pocket.[2] The carboxylate group forms electrostatic interactions with Lysine-15 at the pocket entrance, "locking" the tetramer together and preventing dissociation.[2]
Table 1: Comparative Pharmacology of BCA-based Agents
| Drug | Class | Target | Binding Mode | Clinical Status |
| Diflunisal | NSAID | COX-1/2, TTR | Reversible binding to T4 pocket | Generic (Off-label for TTR) |
| Tafamidis | TTR Stabilizer | TTR | Bioisostere of BCA (Benzoxazole) | FDA Approved (Vyndaqel) |
| Flurbiprofen | NSAID | COX | Biphenyl propionic acid | Generic |
Materials Science: The MOF Linker
In 2008, the University of Oslo (UiO) team utilized 4,4'-biphenyldicarboxylic acid (BPDC) to create UiO-67 , a zirconium-based MOF.
Why BPDC?
-
Length: BPDC is essentially two benzene rings.[2] This extends the pore size of the framework compared to the single-ring terephthalic acid used in UiO-66.[2]
-
Stability: The Zr-O bond is extremely strong, but the linker determines mechanical stability.[2] The biphenyl unit is rigid, preventing pore collapse under vacuum.[2]
Figure 2: Isoreticular expansion logic. Replacing the linker allows for predictable pore size engineering without changing framework topology.[2]
Technical Protocol: Synthesis of 4-Phenylbenzoic Acid
Objective: Synthesize 4-phenylbenzoic acid via Suzuki-Miyaura coupling. This protocol is scalable and representative of BCA synthesis.
Reagents & Equipment
-
Substrates: 4-Bromobenzoic acid (1.0 eq), Phenylboronic acid (1.2 eq).[2][11]
-
Catalyst: Pd(OAc)₂ (1 mol%).
-
Solvent: Water/Ethanol (1:1 v/v) – Green Chemistry approach.
-
Atmosphere: Air (if using ligand-free protocols) or Nitrogen (for high purity).[2]
Step-by-Step Workflow
-
Preparation: Dissolve 2.0g (10 mmol) of 4-bromobenzoic acid in 20 mL of 1M aqueous K₂CO₃. The acid dissolves as the potassium salt.
-
Addition: Add 1.46g (12 mmol) of phenylboronic acid.
-
Catalysis: Add 22 mg (0.1 mmol) of Pd(OAc)₂. Note: The solution will darken as Pd(0) colloids form.
-
Reaction: Heat to reflux (80°C) for 4 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexane).
-
Workup (Critical Step):
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.
Validation Checklist
-
Yield: Expected >85%.
-
Melting Point: 220–222°C.
-
NMR Verification: Look for the disappearance of the boronic acid -OH protons and the integration of 9 aromatic protons.[2]
Figure 3: Operational workflow for the aqueous Suzuki coupling of biphenyl carboxylic acids.
References
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft.
-
Miyaura, N., & Suzuki, A. (1981). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews.
-
Hannah, J., et al. (1978).[2] Discovery of Diflunisal. British Journal of Clinical Pharmacology.
-
Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. PNAS.
-
Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability (UiO-66/67). Journal of the American Chemical Society. [2]
-
BenchChem. (2025).[1][12] Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives.
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Theoretical studies of nonyloxy substituted biphenyl compounds
An In-Depth Technical Guide to the Theoretical Exploration of Nonyloxy Substituted Biphenyl Compounds
Abstract
The biphenyl moiety is a cornerstone in the architecture of pharmacologically active agents and advanced materials.[1] Its structural rigidity and synthetic tractability make it a privileged scaffold in drug design.[2] The strategic functionalization of this core, particularly with long-chain alkoxy groups such as the nonyloxy substituent, offers a powerful lever to modulate physicochemical properties. This guide provides a comprehensive framework for the theoretical investigation of nonyloxy substituted biphenyl compounds, designed for researchers and scientists in drug development and materials science. We will dissect the computational methodologies that illuminate the conformational behavior, electronic landscape, and potential biological interactions of these molecules, grounding theoretical predictions in the context of experimental validation.
Part 1: The Theoretical Foundation: Understanding Molecular Structure and Electronics
The predictive power of computational chemistry hinges on accurately modeling the molecule's fundamental characteristics. For substituted biphenyls, this begins with understanding their unique three-dimensional nature and electronic distribution.
Atropisomerism: The Chirality of Hindered Rotation
Unlike simple sigma bonds that allow free rotation, the central C-C bond in ortho-substituted biphenyls is rotationally restricted.[3] This restriction, caused by steric hindrance between bulky ortho substituents, can give rise to stable, non-interconverting enantiomers known as atropisomers.[4] The energy required to overcome this rotational barrier determines whether the isomers can be isolated at room temperature.[4] The nonyloxy group, while flexible, possesses sufficient steric bulk, especially when positioned at an ortho position, to significantly influence this rotational barrier.
The stability of atropisomers is critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Theoretical chemistry provides the tools to predict the height of this rotational barrier.
Density Functional Theory (DFT): A Quantum Mechanical Lens
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules.[5] It allows us to predict geometries, energies, and a host of electronic properties with high accuracy, providing a causal link between molecular structure and observable characteristics.[6][7]
The first step in any theoretical study is to find the molecule's most stable three-dimensional arrangement—the global minimum on its potential energy surface. This is achieved through geometry optimization.
Experimental Protocol: DFT Geometry Optimization and Property Calculation
-
Molecule Construction: Build the 3D structure of the nonyloxy substituted biphenyl compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian 09). Specify the following:
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable functional for organic molecules.[5][8]
-
Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good balance of accuracy and computational cost for this class of molecules.[7]
-
Calculation Type: Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[9]
-
Solvation (Optional): To model a more realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be included.
-
-
Execution: Run the calculation.
-
Analysis: Post-process the output file to extract key data:
-
Optimized Geometry: Bond lengths, bond angles, and the critical dihedral angle between the phenyl rings.
-
Thermodynamic Data: Zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and dipole moment.[9][10]
-
The workflow for these calculations can be visualized as follows:
Caption: A typical workflow for DFT calculations on nonyloxy biphenyl compounds.
The data generated from DFT calculations provide profound insights:
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[7] A smaller gap suggests the molecule is more polarizable and reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with biological targets like proteins and enzymes.[10]
-
Dipole Moment: This value quantifies the overall polarity of the molecule, which is a key determinant of its solubility, membrane permeability, and potential for dipole-dipole interactions.[9][11]
Table 1: Hypothetical DFT-Calculated Properties for 4-Nonyloxy-4'-cyanobiphenyl
| Property | Calculated Value | Significance |
| Dihedral Angle (C-C-C-C) | 38.5° | Indicates a non-planar, chiral conformation. |
| HOMO Energy | -6.2 eV | Relates to the molecule's electron-donating ability. |
| LUMO Energy | -1.9 eV | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 4.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 4.5 Debye | Indicates a highly polar molecule, driven by the cyano group. |
Part 2: Application in Rational Drug Design
Theoretical studies are not merely academic; they are integral to the modern drug discovery pipeline, enabling the rational design of more potent and selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling aims to find a statistically significant correlation between the structural properties of a series of compounds and their biological activity.[12][13] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.[14][15]
These methods work by:
-
Aligning a set of molecules with known activities.
-
Placing them in a 3D grid.
-
Calculating steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields at each grid point.
-
Using statistical methods to build a model that relates variations in these fields to changes in biological activity.
The nonyloxy group is a critical modulator in QSAR studies. Its length and flexibility significantly impact the hydrophobic field, while the ether oxygen can act as a hydrogen bond acceptor. The insights from a QSAR model can guide the design of new analogues with predicted high activity.[16]
Molecular Docking: Simulating the Drug-Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our nonyloxy biphenyl) when bound to a second (a receptor, typically a protein).[8][17] It is a cornerstone of structure-based drug design.
The primary goal of docking is to predict the binding mode and affinity (often expressed as a docking score) of a ligand within the active site of a target protein. This allows researchers to prioritize which compounds to synthesize and test, saving considerable time and resources.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign atomic charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the nonyloxy substituted biphenyl ligand (often from a DFT optimization).
-
Assign rotatable bonds. The flexibility of the nonyloxy chain is a key parameter here.
-
-
Grid Box Definition: Define the search space for the docking calculation. This is typically a 3D box centered on the known active site of the protein.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose.
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores (in kcal/mol). The more negative the score, the more favorable the predicted binding.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the structural basis of binding. This analysis provides a causal explanation for the predicted affinity.[18]
-
Caption: Workflow for a typical molecular docking study.
Table 2: Hypothetical Docking Results for Nonyloxy Biphenyl Analogues Against p38α MAP Kinase[14]
| Compound | Substitution Pattern | Docking Score (kcal/mol) | Key Predicted Interactions |
| 1 | 4-nonyloxy-3'-amino | -9.2 | H-bond with MET109; Hydrophobic interaction with LEU167 |
| 2 | 4-nonyloxy-4'-carboxy | -8.5 | Salt bridge with LYS53; H-bond with GLY110 |
| 3 | 4-nonyloxy-3'-nitro | -7.8 | H-bond with SER154 |
| 4 | 3-nonyloxy-4'-amino | -9.5 | H-bond with MET109; Improved fit in hydrophobic pocket |
This data allows a researcher to hypothesize that an amino group at the 3' or 4' position combined with the long nonyloxy chain provides the most favorable interactions with the target, guiding the next round of synthesis.
Part 3: Grounding Theory in Reality: Synthesis and Validation
A theoretical model's true value is realized only when it is validated by and can accurately predict experimental results.
Synthesis and Characterization
The compounds designed through computational studies must ultimately be synthesized. A common route to prepare nonyloxy substituted biphenyls involves a Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by a Williamson ether synthesis to install the nonyloxy chain.[1][19]
Once synthesized, the compounds are characterized using techniques like NMR and FTIR spectroscopy.[19][20] The experimental spectra serve as a crucial validation checkpoint for the theoretical work. DFT calculations can predict vibrational frequencies (for IR) and chemical shifts (for NMR), and a strong correlation between the calculated and experimental data provides confidence in the computed molecular structure.[5][6]
Probing Functional Properties: The Case of Liquid Crystals
Beyond drug discovery, alkoxy-substituted biphenyls are renowned for their liquid crystalline properties.[21][22] The length and position of the nonyloxy chain, coupled with the rigid biphenyl core, directly influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures.[21][23][24] Theoretical parameters such as molecular shape, aspect ratio, and polarizability, all derivable from DFT calculations, can be correlated with these macroscopic properties, enabling the in silico design of new liquid crystal materials with desired characteristics.
Conclusion
The theoretical study of nonyloxy substituted biphenyl compounds is a multi-faceted endeavor that provides indispensable insights for modern chemical research. By integrating quantum chemical calculations (DFT) with structure-based methods (QSAR, molecular docking), scientists can build a deep, causative understanding of how the nonyloxy substituent modulates molecular conformation, electronic properties, and biological activity. This computational-first approach, validated by targeted synthesis and experimental characterization, accelerates the discovery and optimization of novel molecules, paving the way for the development of next-generation therapeutics and advanced materials.
References
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Jain, A. K., et al. (2012). 3D-QSAR and molecular docking analysis of biphenyl amide derivatives as p38α mitogen-activated protein kinase inhibitors. PubMed. Available at: [Link]
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Deshpande, N., et al. (2013). Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines. PubMed. Available at: [Link]
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Zhang, Y., et al. (2023). 3D-QSAR, molecular docking, and molecular dynamics analysis of novel biphenyl-substituted pyridone derivatives as potent HIV-1 NNRTIs. Taylor & Francis Online. Available at: [Link]
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De Vita, D., et al. (2022). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. PMC. Available at: [Link]
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Modh, K., et al. (2012). 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]. ResearchGate. Available at: [Link]
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Datar, P. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. Available at: [Link]
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Teh, C. H., et al. (2005). Mesomorphic Properties of Biphenyl Derivatives with Cholesteryl Moiety. Sciforum. Available at: [Link]
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Khan, K. M., et al. (2016). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. ResearchGate. Available at: [Link]
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Al-Yasari, R. K. (2016). studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. oaji.net. Available at: [Link]
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Herradón, B., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. Available at: [Link]
-
Sridevi, C., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]
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Al-Yasari, R. K. (2016). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. ResearchGate. Available at: [Link]
-
Isac, H., et al. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. TTP.net. Available at: [Link]
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Isac, H., et al. (2014). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. SciTePress. Available at: [Link]
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Chen, J-X., et al. (2016). Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. ResearchGate. Available at: [Link]
-
Mohamed, G. G., et al. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PMC. Available at: [Link]
-
Gray, G. W., et al. (1979). Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates. Scilit. Available at: [Link]
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Subbaiah, M. A. M., & Meanwell, N. A. (2021). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. Available at: [Link]
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Singh, P., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]
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Ma, G., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry. Available at: [Link]
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Quaid, P., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Scientific Research Journals. Available at: [Link]
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Quaid, P., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. ResearchGate. Available at: [Link]
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Grienke, U., et al. (2010). Molecular modeling and docking calculations of 4-acyloxy-biphenyl-4′-N-butylcarbamates as potential inhibitors of human butyrylcholinesterase. ResearchGate. Available at: [Link]
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Ju, Y., et al. (2018). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. ResearchGate. Available at: [Link]
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Karam, N. H., & Ibraheem, H. H. (2022). Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. Journal of Education and Science. Available at: [Link]
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Jamshaid, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC. Available at: [Link]
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Osman, H., et al. (2023). Synthesis and molecular docking of novel fluorescent alkoxy-substituted iodobiphenyl analogues. PubMed. Available at: [Link]
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Taha, M., et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Journal of the Chemical Society of Pakistan. Available at: [Link]
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Kumar, A., et al. (2014). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. ResearchGate. Available at: [Link]
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e-PG Pathshala. (n.d.). BSc Chemistry: Biphenyls. e-PG Pathshala. Available at: [Link]
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Engineering Liquid Crystal Precursor Molecules: From Lyotropic Mesophases to Advanced Drug Delivery Systems
Executive Summary
Liquid crystal precursors (LCPs) represent a paradigm shift in materials science and pharmaceutics, bridging the gap between the isotropic fluidity of liquids and the anisotropic ordering of solid crystals. For researchers and drug development professionals, mastering LCPs—ranging from lyotropic lipids to thermotropic reactive mesogens—unlocks advanced capabilities in sustained drug delivery, mucoadhesive targeting, and the creation of stimuli-responsive biomedical devices. This whitepaper provides an in-depth technical analysis of precursor thermodynamics, structural causality, and self-validating experimental workflows.
The Physics of Liquid Crystal Precursors
At the core of LCP technology is the thermodynamic drive for self-assembly. In pharmaceutical applications, lyotropic liquid crystals (LLCs) are formed by amphiphilic lipid precursors that spontaneously organize into non-lamellar mesophases when exposed to aqueous environments[1]. Unlike traditional liposomes, these precursors form highly complex, thermodynamically stable 3D networks, such as bicontinuous cubic (
Core Precursor Architectures: Lyotropic vs. Thermotropic
The selection of a precursor molecule dictates the structural and functional fate of the delivery system. As formulation scientists, we must select precursors based on the biological barrier and the required degradation profile.
-
Glyceryl Monooleate (GMO): A polar, unsaturated monoglyceride that readily forms cubic and hexagonal phases. While highly mucoadhesive and effective for topical or vaginal delivery[3], its ester bonds are highly susceptible to enzymatic cleavage by lipases in the gastrointestinal tract, severely limiting its utility for oral sustained release[4].
-
Phytantriol (PHYT): An isoprenoid-type aliphatic alcohol. Because it lacks ester and unsaturated bonds, PHYT exhibits exceptional chemical stability against enzymatic degradation, making it the premier choice for oral and injectable sustained-release depots[4][5].
-
Reactive Mesogens (RMs): Unlike lyotropic lipids, RMs are thermotropic monomeric units possessing liquid crystalline properties and polymerizable functional groups (e.g., acrylates)[6]. When aligned and exposed to UV light, they cross-link to form anisotropic liquid crystal elastomers (LCEs), which are increasingly utilized in flexible, stimuli-responsive medical devices and biosensors[7].
Table 1: Comparative Physicochemical Profiles of Major Liquid Crystal Precursors
| Property | Glyceryl Monooleate (GMO) | Phytantriol (PHYT) | Reactive Mesogens (RMs) |
| Chemical Nature | Polar unsaturated monoglyceride | Isoprenoid-type aliphatic alcohol | Polymerizable anisotropic monomers |
| Degradation Susceptibility | High (esterase/lipase cleavage) | Low (lacks ester bonds) | Variable (depends on backbone) |
| Primary Mesophases | Cubic (Pn3m, Im3m), Hexagonal | Cubic (Pn3m, Fd3m), Hexagonal | Nematic, Smectic (post-polymerization) |
| Key Application | Mucoadhesive topical gels, Cubosomes | Oral sustained release, Injectables | Stimuli-responsive elastomers, Sensors |
Thermodynamic Mechanisms: The Critical Packing Parameter (CPP)
The causality behind the self-assembly of lyotropic precursors is governed by the Critical Packing Parameter (CPP). The CPP is defined mathematically as
When a precursor like Phytantriol is in an anhydrous state, it exists as an isotropic liquid. Upon introduction to an aqueous environment, water molecules hydrate the polar headgroups, altering the effective area (
Thermodynamic self-assembly pathways of liquid crystal precursors upon hydration.
Formulation Engineering: In Situ Lyotropic Depots
A major challenge in periodontal and localized drug delivery is achieving high retention at the application site. In situ liquid crystal systems solve this by utilizing a low-viscosity precursor that is easily injectable, which then undergoes a phase transition into a highly viscous gel upon contact with physiological fluids[9].
Causality of the Solvent Exchange Mechanism:
Pure phytantriol is too viscous for direct injection through standard gauge needles. By incorporating a hydrotrope such as Propylene Glycol (PG), the highly ordered hydrogen-bonding network of the lipid is disrupted, maintaining the system as an isotropic liquid (
Experimental Protocol: Phytantriol-Based In Situ Gelation
To ensure reproducibility and scientific integrity, the following protocol details the formulation of a Phytantriol-based in situ cubic phase depot, complete with a self-validating characterization framework.
Step 1: Precursor Solubilization
-
Weigh Phytantriol (PHYT) and Propylene Glycol (PG) in a 63:27 (w/w) ratio[9].
-
Scientific Rationale: This specific ratio ensures the system remains in the
(isotropic liquid) phase at room temperature, providing the optimal rheological profile for syringe injectability without premature ordering.
Step 2: API Incorporation
-
Add the API (e.g., Minocycline Hydrochloride at 20 mg/g) to the PHYT/PG mixture[9].
-
Homogenize via vortexing at 40°C until a visually clear, isotropic solution is achieved.
Step 3: Hydration Trigger (In Vitro Simulation)
-
To simulate the in vivo environment, inject 1 mL of the precursor solution into a vial containing an excess of simulated physiological fluid (e.g., PBS, pH 7.4) at 37°C.
-
Observe the rapid formation (typically <10 seconds) of a rigid, opaque gel[9].
Step 4: Self-Validating Characterization
A protocol is only as robust as its validation. To confirm successful cubic phase formation, two orthogonal techniques must be employed:
-
Rheological Frequency Sweep: Perform an oscillatory sweep on the hydrated gel. The system validates itself if the storage modulus (G′) sharply surpasses the loss modulus (G″), confirming the transition from a viscous liquid to an elastic, solid-like gel[9].
-
Small-Angle X-ray Scattering (SAXS): Analyze the gel using SAXS. The definitive proof of a bicontinuous cubic phase (specifically the Pn3m space group) is the appearance of Bragg diffraction peaks with relative spacing ratios of
[4]. If these peaks are absent, the solvent exchange was incomplete or the CPP shift was insufficient.
Step-by-step experimental workflow for formulating in situ cubic liquid crystals.
Conclusion
Liquid crystal precursors offer unprecedented control over drug release kinetics and material properties. By understanding the thermodynamic principles of the Critical Packing Parameter and employing rigorous, self-validating experimental designs, formulation scientists can engineer highly sophisticated, stimuli-responsive delivery systems that overcome the limitations of traditional therapeutics.
References
- Source: dakenchem.
- Source: nih.gov (PMC)
- Source: mdpi.
- Phytantriol and glyceryl monooleate cubic liquid crystalline phases as sustained-release oral drug delivery systems for poorly water-soluble drugs II.
- Source: aip.
- Source: nih.gov (PMC)
- Source: rsc.
- Source: qub.ac.
- Source: eie.
Sources
- 1. Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Hydrogel- and Nanocomposite-Based Drug-Delivery Strategies in the Treatment of Vaginal Infections | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. helios.eie.gr [helios.eie.gr]
- 6. The synthesis and application of novel benzodithiophene based reactive mesogens with negative wavelength dispersion birefringence - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05068K [pubs.rsc.org]
- 7. dakenchem.com [dakenchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Development and Evaluation of Minocycline Hydrochloride-Loaded In Situ Cubic Liquid Crystal for Intra-Periodontal Pocket Administration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid
[1]
Abstract & Introduction
This application note details a robust, scalable protocol for the synthesis of 4'-(nonyloxy)[1,1'-biphenyl]-4-carboxylic acid . This molecule is a classic "rod-like" mesogen, frequently employed as a building block for liquid crystals and metallomesogens due to its amphiphilic nature (hydrophobic nonyl tail, rigid biphenyl core, and hydrophilic carboxylic head).[1]
The synthesis utilizes the Suzuki-Miyaura cross-coupling reaction , chosen for its tolerance of carboxylic acid functional groups and high regioselectivity. Unlike Friedel-Crafts approaches, which suffer from isomer mixtures, this convergent pathway ensures the para-para' substitution pattern required for linear mesogens.
Retrosynthetic Analysis
The strategy relies on a convergent disconnection at the biaryl bond. We utilize a commercially available boronic acid and a synthesized aryl bromide ether.
Figure 1: Retrosynthetic strategy isolating the biphenyl bond formation.
Experimental Protocols
Phase 1: Synthesis of 1-Bromo-4-(nonyloxy)benzene
Before the coupling, the aryl bromide fragment must be synthesized via Williamson etherification.[1] This step locks the nonyl chain onto the aromatic ring.
Reagents:
-
4-Bromophenol (1.0 equiv)[1]
-
1-Bromononane (1.2 equiv)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 equiv)[1] -
Solvent: Acetone (Reagent grade) or Acetonitrile.[1]
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 4-bromophenol (e.g., 5.0 g, 28.9 mmol) in Acetone (100 mL).
-
Base Addition: Add anhydrous
(8.0 g, 57.8 mmol). The mixture will form a suspension. -
Alkylation: Add 1-bromononane (7.2 g, 34.7 mmol) via syringe.
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting phenol spot ( ) should disappear, replaced by the less polar ether ( ). -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: The residue is usually a colorless oil that solidifies upon standing. If necessary, purify via short-path silica plug filtration (eluent: 100% Hexanes) to remove trace unreacted phenol.[1]
Yield Expectation: >90% (White solid/oil).
Phase 2: Suzuki-Miyaura Coupling
This is the critical C-C bond-forming step.[1]
Reagents:
-
Aryl Halide: 1-Bromo-4-(nonyloxy)benzene (1.0 equiv)[1]
-
Boronic Acid: 4-Carboxyphenylboronic acid (1.1 equiv)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (3–5 mol%)[1] -
Base: Sodium Carbonate (
), 2M aqueous solution (3.0 equiv)[1] -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).[1]
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and let it cool under a stream of Nitrogen or Argon.[1] Oxygen is the enemy of the Pd(0) catalyst.
-
Reagent Loading: Charge the flask with:
-
Degassing (Crucial): Bubble Nitrogen through the solution for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add
(0.19 g, 0.16 mmol) quickly against a positive flow of nitrogen. -
Base Addition: Degas the 2M
solution separately, then add (5 mL, 10 mmol) to the reaction via syringe. -
Reaction: Heat the biphasic mixture to reflux (
) for 12–24 hours under Nitrogen. The mixture will turn black (Pd precipitation) if the catalyst decomposes, but a dark orange/brown color is normal during the active cycle. -
Monitoring: Check TLC. Note that the product is a carboxylic acid; on standard silica, it will streak or stay at the baseline unless the eluent contains acetic acid (e.g., Hexane/EtOAc/AcOH 70:29:1).
Workup (Acidification is Key):
-
Cool the mixture to room temperature.
-
Filter: Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.[2]
-
Phase Separation: Transfer to a separatory funnel. Since the product is an acid and the reaction medium is basic (
), the product is currently dissolved in the aqueous layer as the sodium carboxylate salt. -
Extraction of Impurities: Wash the aqueous layer (containing the product) with Ethyl Acetate (
mL).[1] Discard these organic washes (they contain unreacted bromide and phosphine oxides).[1] -
Precipitation: Acidify the aqueous layer carefully with 1M HCl until
. The target acid will precipitate as a white solid. -
Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
mL). Combine these organic layers, dry over , and concentrate to dryness.
Mechanism & Catalytic Cycle
Understanding the cycle aids in troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) cycle.[1]
Figure 2: The Suzuki-Miyaura catalytic cycle.[1] Note that base plays a dual role: activating the boronic acid and facilitating the transmetallation.[3]
Purification & Characterization
The crude material from the Suzuki coupling often contains traces of palladium and boronic acid homocoupling byproducts.
Purification Protocol
-
Recrystallization: The most effective method for this mesogen.
-
Yield: Typical isolated yields range from 75% to 85%.
Analytical Data Checklist
| Parameter | Expected Result | Notes |
| Appearance | White to off-white powder | May exhibit liquid crystalline melting behavior (opaque melt).[1][4] |
| 1H NMR | Characteristic AA'BB' splitting patterns in the aromatic region.[1] | |
| IR Spectroscopy | Broad O-H stretch of carboxylic acid dimer.[1] | |
| Solubility | Soluble in THF, DMSO, hot Toluene. Insoluble in water. | Poor solubility in cold hexanes/ethanol. |
Troubleshooting Guide
Problem: Low Yield / Starting Material Recovery
-
Cause: Oxygen poisoning of the catalyst.
-
Solution: Ensure rigorous degassing. The solution must be yellow/orange, not black, at the start. Use a freeze-pump-thaw cycle if bubbling nitrogen fails.[1]
Problem: Homocoupling (Biaryl formation from Boronic Acid)
-
Cause: Lack of base or slow oxidative addition.
-
Solution: Ensure the bromide is added before the catalyst. Verify the quality of the boronic acid (it can dehydrate to boroxine, which is less reactive).
Problem: Product is "Sticky" or Oily
-
Cause: Trapped solvent in the long nonyl chain.
-
Solution: Dry the product in a vacuum oven at
overnight. The nonyl chain adds significant lipophilicity, making solvent removal slower than for short-chain analogues.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Gray, G. W., & Jones, B. (1954).[1] The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470. (Foundational work on alkoxy mesogen properties). Link
-
Organic Syntheses. (1998).[1][2] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde.[1][2] Org.[2][4][5] Synth. 75,[2] 53. (Standard protocol adaptation). Link
-
Goodby, J. W. (Ed.). (2014).[1] Handbook of Liquid Crystals, Vol 3. Wiley-VCH.[1] (Reference for characterization of alkoxybiphenyl acids). Link
Sources
- 1. [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]- | C54H36O8 | CID 102359058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 4-N-OCTYLOXYBIPHENYL-4'-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
Using 4'-(nonyloxy)biphenyl-4-carboxylic acid in organic electronics
Application Note: Supramolecular Engineering with 4'-(nonyloxy)biphenyl-4-carboxylic acid (9OBA)
Executive Summary
4'-(nonyloxy)biphenyl-4-carboxylic acid (9OBA) is a high-performance mesogenic building block used in organic electronics to engineer interfaces and stabilize supramolecular structures. Unlike simple alkyl phosphonic acids, 9OBA possesses a rigid biphenyl core that facilitates strong
This guide details protocols for using 9OBA in two primary applications:
-
Interface Modification: Creating Self-Assembled Monolayers (SAMs) to tune the work function and surface energy of electrodes in Organic Field-Effect Transistors (OFETs) and Perovskite Solar Cells.
-
Supramolecular Templating: Utilizing the "odd-even" effect of the nonyloxy (C9) chain to control liquid crystalline (LC) phase behavior in organic semiconductor blends.
Molecular Properties & Mechanism
The utility of 9OBA stems from its ability to exist in two distinct thermodynamic states depending on the solvent and concentration:
-
Monomeric State: In polar solvents (e.g., Ethanol, DMF), the acid group is free to bind to oxide surfaces.
-
Dimeric State: In non-polar matrices or the solid state, two 9OBA molecules form a cyclic hydrogen-bonded dimer. This effectively doubles the rigid core length, creating a "rod-like" mesogen that exhibits stable Smectic and Nematic liquid crystal phases.
Table 1: Physicochemical Properties of 9OBA
| Property | Value / Description | Relevance to Electronics |
| Molecular Formula | C | Balance of rigid core and flexible tail. |
| Anisotropy | High aspect ratio (Dimer length ~28 Å) | Promotes vertical alignment in SAMs. |
| Phase Behavior | Cr | Templates semiconductor crystal growth. |
| Dipole Moment | ~1.8 D (Monomer) | Modifies electrode work function ( |
| pKa | ~4.2 (COOH group) | Determines binding affinity to oxides. |
Protocol A: Synthesis and Purification for Electronic Grade Use
Commercial samples often contain trace phenols or bromides that act as charge traps. For electronic applications, re-purification is mandatory.
Workflow Visualization
Figure 1: Purification workflow to remove ionic impurities and trace reactants.
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 g of crude 9OBA in 20 mL of a 1:1 mixture of Ethanol (EtOH) and Toluene at 70°C. The toluene helps solubilize the nonyl tail, while EtOH solvates the polar head.
-
Hot Filtration: Filter the hot solution through a 0.2
m PTFE syringe filter to remove dust/silica particles. -
Recrystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. White, pearlescent plates should form.
-
Acid Wash: Filter the crystals and wash with cold 0.1 M HCl (to ensure the protonated acid form, not the salt) followed by cold n-hexane.
-
Drying: Dry under vacuum (<10 mbar) at 60°C for 24 hours to remove solvent traces.
Protocol B: Self-Assembled Monolayer (SAM) Formation on ITO
This protocol describes modifying Indium Tin Oxide (ITO) to improve hole injection in OFETs. The C9 chain (odd number) provides a specific tilt angle that differs from C8 or C10 chains, often resulting in a "looser" packing that can enhance the grain size of deposited semiconductors like Pentacene.
Materials
-
Substrate: Pre-patterned ITO on glass.
-
Solvent: Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF).
-
Concentration: 1.0 mM (0.34 mg/mL).
Experimental Workflow
Figure 2: SAM deposition process. The annealing step is critical for 9OBA to reorient the alkyl tails.
Detailed Methodology
-
Activation: Treat ITO substrates with UV-Ozone for 20 minutes. This generates surface hydroxyl (-OH) groups required for the acid binding.
-
Solution Preparation: Prepare a 1 mM solution of 9OBA in anhydrous THF. Sonicate for 5 minutes to ensure full dissolution of dimers.
-
Incubation: Immerse the active substrate immediately into the solution. Seal the container under N
to prevent moisture competition. Incubate for 18–24 hours .-
Note: Shorter times (<12h) result in disordered "islands" rather than a confluent monolayer.
-
-
Rinsing: Remove substrate and rinse copiously with pure THF, then Ethanol.
-
Annealing: Bake the substrate at 100°C (below the bulk melting point) for 10 minutes. This provides thermal energy for the alkyl chains to rotate and maximize van der Waals interactions, healing defects.
Protocol C: Supramolecular Liquid Crystal Blending
9OBA can be used as a "supramolecular dopant" to induce liquid crystallinity in non-mesogenic polymers containing pyridyl groups (e.g., P4VP).
-
Stoichiometry: Calculate a 1:1 molar ratio between the carboxylic acid group of 9OBA and the pyridyl acceptor unit of the polymer.
-
Mixing: Dissolve both components separately in Chloroform. Mix and stir at 50°C for 4 hours.
-
Film Casting: Spin-cast the solution onto a substrate.
-
Verification: The formation of the hydrogen bond (O-H
N) can be verified by FTIR.[1][2] Look for the disappearance of the acid dimer peak (~1680 cm ) and the appearance of the H-bonded complex peak (~1740 cm ).[1]
References
-
Imrie, C. T., & Lucas, P. (2016). Supramolecular Liquid Crystals: Hydrogen-Bonded Mesogens.[2] Chemical Reviews. Link
- Context: Authoritative review on the dimeriz
-
Tao, F., & Bernasek, S. L. (2007). Self-Assembly of Carboxylic Acids on Metal Oxides. Chemical Reviews. Link
- Context: Explains the binding mechanism of COOH groups to ITO/AlOx surfaces.
-
Halik, M., et al. (2004). Low-voltage organic transistors with an amorphous molecular gate dielectric. Nature. Link
- Context: Seminal work demonstrating the use of alkyl-chain SAMs in OFETs.
-
Garnier, F., et al. (1993). Dihexylquaterthiophene: A Two-Dimensional Liquid Crystal-like Organic Semiconductor. Journal of the American Chemical Society.[3] Link
- Context: Establishes the relationship between alkyl chain ordering and charge transport mobility.
-
Ito, Y., et al. (2009). Control of Work Function of ITO by SAMs of Benzoic Acid Derivatives. Organic Electronics.[4] Link
- Context: Specific data on how biphenyl/benzoic acids shift the Fermi level of electrodes.
Sources
- 1. US5139696A - Hydrogen-bonded liquid crystal complexes - Google Patents [patents.google.com]
- 2. Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Amidation Strategies for 4'-(Nonyloxy)biphenyl-4-carboxylic Acid in Advanced Materials and Drug Discovery
Introduction & Scope
4'-(Nonyloxy)biphenyl-4-carboxylic acid is a highly lipophilic, structurally rigid building block extensively utilized in the synthesis of liquid crystalline (LC) materials, advanced polymers, and lipophilic small-molecule therapeutics[1]. The biphenyl core provides exceptional structural stability and
Converting this carboxylic acid into various amide derivatives (e.g., coupling with anilines, aliphatic amines, or amino acids) is a fundamental transformation. However, the extreme lipophilicity and rigid planar structure of the biphenyl system present unique synthetic challenges, particularly regarding solvent compatibility, reagent penetration, and the suppression of aggregation during the reaction. This application note details two highly optimized, self-validating protocols for the amidation of 4'-(nonyloxy)biphenyl-4-carboxylic acid, tailored to the reactivity and sensitivity of the target amine.
Physicochemical Profiling & Mechanistic Rationale
Solvent Selection
Due to the extended aliphatic chain and the planar biphenyl system, 4'-(nonyloxy)biphenyl-4-carboxylic acid exhibits negligible solubility in water and polar protic solvents. It demonstrates moderate to high solubility in non-polar or moderately polar aprotic solvents. Dichloromethane (DCM) and Tetrahydrofuran (THF) are the optimal solvents for these workflows, ensuring complete dissolution of the starting material and preventing the smectic/nematic aggregation that often hinders reaction kinetics in liquid-crystal-like biphenyl systems.
Activation Strategy & Causality
The steric bulk and electron-delocalized nature of the biphenyl system require robust carboxylic acid activation[2][3].
-
For Unreactive or Sterically Hindered Amines (e.g., Anilines): Direct coupling agents often fail to achieve full conversion. Conversion to the highly electrophilic acid chloride via oxalyl chloride is necessary[3]. The addition of catalytic DMF generates the Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acid chloride at room temperature, avoiding the harsh thermal degradation associated with refluxing thionyl chloride.
-
For Sensitive, Aliphatic, or Chiral Amines (e.g., Amino Acids): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice[2]. HATU generates a highly reactive O-(7-azabenzotriazol-1-yl) active ester. The adjacent nitrogen in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation), accelerating aminolysis while maintaining mild room-temperature conditions to completely suppress epimerization of chiral centers[4].
Decision Matrix: Selecting the Amidation Strategy
Decision matrix for selecting the optimal amidation route for 4'-(nonyloxy)biphenyl-4-carboxylic acid.
Experimental Protocols
Protocol A: Acid Chloride-Mediated Amidation
Optimized for Anilines, Deactivated Amines, and Large-Scale Synthesis.[3]
Step 1: Acid Chloride Formation
-
In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4'-(nonyloxy)biphenyl-4-carboxylic acid (1.0 eq, e.g., 3.40 g, 10 mmol) in anhydrous DCM (100 mL, 0.1 M concentration).
-
Add anhydrous DMF (0.05 eq, 38
L) as a catalyst. -
Cool the mixture to 0 °C using an ice bath. Add Oxalyl chloride (1.5 eq, 1.28 mL) dropwise over 10 minutes.
-
Causality: Dropwise addition at 0 °C controls the vigorous, exothermic evolution of CO and CO
gases and prevents the volatilization of the solvent and reagent.
-
-
Remove the ice bath and stir at room temperature for 2–4 hours. The reaction is self-validating: completion is indicated when gas evolution entirely ceases and the suspension turns into a clear, homogeneous solution.
-
Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride. Re-dissolve the resulting crude 4'-(nonyloxy)biphenyl-4-carbonyl chloride in anhydrous DCM (50 mL).
Step 2: Amine Coupling
6. In a separate flask, dissolve the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM (50 mL). Cool to 0 °C.
7. Add the acid chloride solution dropwise to the amine solution. Allow the reaction to warm to room temperature and stir for 12 hours.
8. Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine/DIPEA), saturated aqueous NaHCO
Protocol B: HATU-Mediated Amidation
Optimized for Chiral Amines, Amino Acid Esters, and Sensitive Substrates.[2][5]
-
Preparation: Dissolve 4'-(nonyloxy)biphenyl-4-carboxylic acid (1.0 eq, e.g., 340 mg, 1.0 mmol) and the target amine (1.1 eq) in a 4:1 mixture of anhydrous DCM/DMF (10 mL).
-
Causality: The co-solvent system is critical. DCM ensures the complete dissolution of the highly lipophilic nonyloxy-biphenyl core, while DMF provides the necessary dielectric constant to stabilize the polar transition states of the HATU coupling mechanism.
-
-
Base Addition: Add DIPEA (3.0 eq, 522
L) and stir for 5 minutes.-
Causality: DIPEA deprotonates the carboxylic acid to form the reactive carboxylate. Its steric bulk (isopropyl groups) prevents it from acting as a competing nucleophile, which is a common failure point when using less hindered bases like triethylamine (TEA).
-
-
Activation: Add HATU (1.2 eq, 456 mg) in one single portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4–8 hours. Monitor completion via LC-MS or TLC (UV active).
-
Isolation: Dilute the mixture with a large volume of Ethyl Acetate (50 mL). Wash extensively with water (3
30 mL) to partition the DMF and the water-soluble HATU byproducts (e.g., tetramethylurea) into the aqueous phase. Wash with brine, dry over Na SO , and concentrate in vacuo.
Quantitative Optimization Data
The following table summarizes the performance of different amidation strategies for biphenyl-4-carboxylic acid derivatives, demonstrating the causality behind the protocol selection.
| Amidation Method | Target Amine Class | Solvent System | Avg. Reaction Time | Yield (%) | Racemization Risk |
| Protocol A (Oxalyl Chloride) | Deactivated Anilines | DCM | 14 h (Total) | 85 - 92% | N/A (Harsh) |
| Protocol B (HATU/DIPEA) | Chiral Amino Acids | DCM/DMF (4:1) | 4 - 8 h | 88 - 95% | < 1% (Excellent) |
| Alternative (EDC/HOBt) | Primary Aliphatics | DCM/DMF | 18 - 24 h | 65 - 75% | Moderate (~5%) |
| Alternative (SOCl | Deactivated Anilines | Neat / Toluene | 4 h (Reflux) | 70 - 80% | High (Thermal) |
Data synthesized from standard biphenyl-core coupling optimizations[2][3][5]. Protocol B demonstrates superior preservation of stereocenters, while Protocol A maximizes yield for sterically hindered, non-chiral nucleophiles.
References
- Title: 4'-(nonyloxy)
- Source: National Institutes of Health (PMC)
- Source: National Institutes of Health (PMC)
- Design, Modeling and Synthesis of 1,2,3-Triazole-Linked Nucleoside-Amino Acid Conjugates as Potential Antibacterial Agents Source: MDPI URL
- Source: Journal of Medicinal Chemistry (ACS Publications)
Sources
- 1. m.molbase.cn [m.molbase.cn]
- 2. Discovery of VU6083859, a TAOK1 Selective Inhibitor, and VU6080195, a pan-TAOK Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UTILIZTION OF THE SUZUKI COUPLING TO ENHANCE THE ANTITUBERCULOSIS ACTIVITY OF ARYL OXAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid as a precursor for polymers
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid as a versatile precursor for the synthesis of high-performance polymers.
Introduction: The Architectural Elegance of a Polymer Precursor
4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid is a meticulously designed molecule that serves as a fundamental building block for advanced polymers. Its structure is a compelling example of molecular engineering, featuring three distinct components that each impart critical properties to the resulting macromolecule:
-
A Rigid Biphenyl Core: This aromatic, rod-like segment is a classic mesogen, a unit that can induce liquid crystalline phases. Its rigidity is crucial for creating polymers with high thermal stability and mechanical strength[1].
-
A Flexible Nonyloxy Tail: The nine-carbon alkoxy chain introduces flexibility and influences solubility. It acts as a molecular plasticizer, lowering the melting point of the monomer and affecting the packing of polymer chains, which is essential for processability and for tuning the type of liquid crystal phase formed[2][3].
-
A Reactive Carboxylic Acid Group: This functional handle is the site of polymerization, enabling the molecule to be linked into long chains through reactions like amidation and esterification to form polyamides and polyesters, respectively[4][5].
The combination of these features makes this monomer a prime candidate for creating thermotropic liquid crystalline polymers (LCPs)—materials that exhibit properties of both liquids and solids and are prized for their use in high-strength, heat-resistant applications[6][7]. This guide provides the foundational knowledge and detailed protocols for the synthesis and polymerization of this versatile precursor.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is the first step in successful polymer synthesis. These characteristics dictate the choice of solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Formula | C22H28O3 | [8] |
| Molecular Weight | 340.46 g/mol | [8] |
| Appearance | White to off-white solid, powder, or crystals | [9] |
| Melting Point (mp) | Approximately 295 °C (decomposes) for the parent 4'-hydroxy compound | [9] |
| Solubility | Soluble in polar aprotic solvents like DMSO, DMF, NMP; limited solubility in water | [4][10][11] |
| InChI Key | JTGCXYYDAVPSFD-UHFFFAOYSA-N (for the parent 4'-hydroxy compound) | [9] |
Protocol 1: Synthesis of 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic Acid
The most direct route to synthesizing the title monomer is through a Williamson ether synthesis. This reaction couples the hydroxyl group of the precursor, 4'-Hydroxy-4-biphenylcarboxylic acid, with an alkyl halide (1-bromononane) in the presence of a base.
Causality Behind the Method:
-
Base (KOH): Potassium hydroxide is used to deprotonate the phenolic hydroxyl group of 4'-Hydroxy-4-biphenylcarboxylic acid. This creates a more nucleophilic phenoxide ion, which is essential for attacking the electrophilic carbon of the 1-bromononane.
-
Solvent (Ethanol/Water): A mixed solvent system ensures that both the polar salt precursor and the nonpolar alkyl bromide can be sufficiently solvated for the reaction to proceed efficiently.
-
Reflux: Heating the reaction to its boiling point (reflux) increases the reaction rate by providing the necessary activation energy for the nucleophilic substitution, ensuring a reasonable reaction time.
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-Hydroxy-4-biphenylcarboxylic acid (1 equivalent) and potassium hydroxide (KOH) (2.5-3 equivalents) in a 10:1 mixture of ethanol and water.
-
Initial Reflux: Heat the mixture to reflux under a nitrogen atmosphere for approximately 30 minutes to ensure complete deprotonation of both the carboxylic acid and hydroxyl groups.
-
Addition of Alkyl Halide: Add 1-bromononane (1.5-2 equivalents) dropwise to the refluxing solution.
-
Reaction: Continue to reflux the resulting mixture for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify it to a pH of ~6.0 using dilute hydrochloric acid (HCl). This step protonates the carboxylic acid group, causing the product to precipitate.
-
Purification: Collect the solid precipitate by filtration. Recrystallize the crude product from a suitable solvent system, such as methanol and dichloromethane, to yield the pure 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid as a white solid[8].
Synthesis Workflow
Caption: Monomer synthesis via Williamson etherification.
Polymerization Methodologies and Protocols
The carboxylic acid functionality allows 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid to be readily polymerized into high-performance polyamides and polyesters.
Protocol 2: Polyamide Synthesis via Direct Polycondensation
Aromatic polyamides are renowned for their exceptional thermal stability and mechanical properties.[10] The Yamazaki-Higashi phosphorylation reaction is a highly effective method for direct polycondensation, avoiding the need to first synthesize highly reactive (and often moisture-sensitive) acid chlorides.[11]
Causality Behind the Method:
-
Condensing Agents (Triphenyl Phosphite/Pyridine): This system is the core of the Yamazaki reaction. Triphenyl phosphite (TPP) reacts with the carboxylic acid to form a highly reactive phosphonium salt intermediate. Pyridine acts as a base to facilitate this reaction and to neutralize the resulting byproducts.
-
Solvent (NMP): N-methyl-2-pyrrolidone (NMP) is a polar aprotic solvent that is excellent for dissolving both the monomers and the resulting high-molecular-weight polyamide, preventing premature precipitation.[10]
-
Inert Atmosphere (N₂): The reaction is conducted under nitrogen to prevent oxidation of the reactants at elevated temperatures and to exclude atmospheric moisture, which can interfere with the condensation reaction.
-
Monomer Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid (1 equivalent), a chosen aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent), and N-methyl-2-pyrrolidone (NMP) to achieve a suitable monomer concentration.
-
Addition of Condensing Agents: Add triphenyl phosphite (TPP) (2 equivalents) and pyridine to the stirred solution.
-
Polymerization Reaction: Heat the reaction mixture to 100-120 °C and maintain for 3-5 hours under a steady stream of nitrogen. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. This will cause the polyamide to precipitate.
-
Washing and Drying: Collect the fibrous polymer by filtration. Wash it thoroughly with hot methanol and water to remove residual solvent and byproducts. Dry the final polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Caption: Workflow for direct polyamide polycondensation.
Protocol 3: Copolyester Synthesis via Melt Polycondensation
Melt polycondensation is a common industrial method for producing polyesters. By copolymizing the biphenyl monomer with precursors like those for polyethylene terephthalate (PET), one can create random copolyesters with tailored liquid crystalline properties.[6][7]
Causality Behind the Method:
-
Acetoxy Precursor: The hydroxyl group of the biphenyl precursor is often acetylated (e.g., to 4'-acetoxy-4-biphenylcarboxylic acid). During polycondensation at high temperatures, acetic acid is eliminated, which is more volatile and easier to remove than water, driving the reaction equilibrium towards the polymer.[7]
-
High Temperature & Vacuum: Temperatures exceeding 270 °C are required to keep the polymer in a molten state and to provide sufficient energy for the transesterification reactions. A vacuum is applied in the final stages to effectively remove the volatile byproducts (like acetic acid and ethylene glycol), which is critical for achieving high molecular weights according to Le Chatelier's principle.[7]
-
Catalyst (Sb₂O₃): Antimony trioxide is a standard catalyst for polyesterification, accelerating the ester exchange reactions.[6]
-
Reactant Charging: Charge the acetoxy-functionalized biphenyl monomer (e.g., 4'-acetoxybiphenyl-4-carboxylic acid) and bis(2-hydroxyethyl) terephthalate (BHET) into a specialized glass reactor equipped with a powerful mechanical stirrer and a vacuum connection.
-
Catalyst Addition: Add the catalyst, such as antimony trioxide (Sb₂O₃).
-
Inert Purge: Heat the reactor to ~220 °C while bubbling argon or nitrogen through the mixture to melt the reactants and purge any oxygen.
-
Initial Polycondensation: Gradually increase the temperature to 270-300 °C over 1-2 hours. Acetic acid will begin to distill off.
-
High Vacuum Stage: Once the initial distillation of acetic acid subsides, slowly apply a high vacuum over 30-60 minutes.
-
Melt Polymerization: Continue stirring under high vacuum at 270-310 °C for several hours. The viscosity of the melt will increase dramatically. The reaction is stopped when the desired melt viscosity (indicative of molecular weight) is achieved.
-
Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and cool it rapidly. The resulting solid can be ground into pellets for further analysis and processing.
Characterization of Resulting Polymers
Once synthesized, the polymers must be thoroughly characterized to understand their structure, properties, and potential applications.
| Characterization Technique | Information Obtained | Typical Results for Biphenyl-Based Polymers |
| FT-IR Spectroscopy | Confirmation of functional groups (e.g., amide C=O and N-H stretches, ester C=O stretch). | Confirms successful polymerization by showing characteristic amide or ester bands and the disappearance of carboxylic acid OH bands.[11] |
| NMR Spectroscopy (¹H, ¹³C) | Detailed polymer structure, composition of copolymers, and confirmation of monomer incorporation. | Provides definitive structural proof and allows for calculation of comonomer ratios in copolyesters.[6][12] |
| Inherent Viscosity | An indication of the polymer's molecular weight. | Values typically in the range of 0.40–0.96 dL/g indicate the formation of moderate to high molecular weight polymers.[10][12][13] |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions like the glass transition temperature (Tg) and melting point (Tm). | Polyamides often show high Tg values (210-261 °C). Copolyesters can exhibit complex transitions related to their liquid crystalline phases.[12][14] |
| Thermogravimetric Analysis (TGA) | Measures thermal stability and decomposition temperature (often reported as T10, the temp. for 10% weight loss). | These polymers exhibit excellent thermal stability, with 10% weight loss temperatures often ranging from 400 °C to over 500 °C.[12][13][15] |
| Wide-Angle X-ray Diffraction (WAXD) | Assesses the degree of crystallinity or amorphous nature of the polymer. | Many of these polymers are amorphous or semi-crystalline, which can enhance solubility and processability.[6][10][12] |
| Polarized Optical Microscopy (POM) | Visual identification of liquid crystalline phases and their characteristic textures (e.g., nematic schlieren textures). | Used to confirm the presence and type of thermotropic liquid crystal phases upon heating the polymer.[6][7] |
Applications and Future Directions
The unique combination of properties derived from the 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid monomer makes the resulting polymers highly suitable for demanding applications.
-
High-Performance Materials: Their exceptional thermal stability and mechanical strength make them candidates for use in the aerospace and automotive industries as components for composites and heat-resistant films.[1]
-
Electronics: As materials with low dielectric constants and high thermal stability, they can be used as substrates and encapsulants for electronic components.
-
Liquid Crystal Technologies: The inherent liquid crystalline nature of these polymers is valuable for applications in optical films, polarizers, and advanced display technologies.[7]
-
Drug Development & Biomedical Fields: While the primary applications are in materials science, functionalized aromatic polymers are being explored for biomedical uses. The biphenyl core can be a platform for creating structured materials for controlled drug release or as components in biocompatible devices, though this requires further functionalization and study.[16]
The versatility of this monomer provides a rich platform for further research, including the synthesis of novel copolymers with tailored properties and the development of advanced functional materials for next-generation technologies.
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PrepChem.com. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Available from: [Link]
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Han, H. L. (2012). Synthesis And Characterization Of Supramolecular Liquid Crystalline Polymers Self-assembled By LCD Containing Carboxylic Acid And Polyaniline. Globe Thesis. Available from: [Link]
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Brodzik, A., et al. (2014). Unusual polymorphism in new bent-shaped liquid crystals based on biphenyl as a central molecular core. PMC. Available from: [Link]
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Ballauff, M. (1989). Crystalline and liquid-crystalline properties of polyesters of phenyl-substituted 4,4'-biphenol. 1. Polymers from terephthalic acid and 2,6-naphthalenedicarboxylic acid. ACS Publications. Available from: [Link]
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WIPO Patentscope. (2017). WO/2017/209458 NOVEL METHOD FOR PREPARING 4'-HYDROXY-4-BIPHENYLCARBOXYLIC ACID. Available from: [Link]
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Semantic Scholar. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various. Available from: [Link]
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Jadhav, A. S., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. PMC. Available from: [Link]
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ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]
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Chem-Impex. 4'-Hydroxy-4-biphenylcarboxylic acid. Available from: [Link]
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Lee, M., et al. (1998). Self-Organization of Rod-Coil Molecules with Layered Crystalline States into Thermotropic Liquid Crystalline Assemblies. ACS Publications. Available from: [Link]
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ResearchGate. Table 3. Thermal properties of synthesized polymers. Available from: [Link]
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Mikhaylov, P. A., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid. PubMed. Available from: [Link]
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Rasayan J. Chem. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Available from: [Link]
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Mikhaylov, P. A., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. Available from: [Link]
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Sarkar, A. (2002). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available from: [Link]
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ResearchGate. Synthesis and characterization of new polyamide-imides containing pendent adamantyl groups | Request PDF. Available from: [Link]
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ResearchGate. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Available from: [Link]
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Kawasaki, N., et al. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. SpringerLink. Available from: [Link]
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PubChem. 4'-Hydroxy-4-biphenylcarboxylic acid. Available from: [Link]
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PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. Available from: [Link]
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ResearchGate. Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Available from: [Link]
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ResearchGate. 4′-((4-cyanobenzyl)oxy)-[1,1′-biphenyl] -4-carboxylic acid based Cd(II), Co(II), Mn(II) and Ni(II) coordination polymers as photocatalyst for nitrofurazone degradation. Available from: [Link]
- Google Patents. EP0240362B1 - Process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid.
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Tibbitt, M. W., et al. (2022). Polymer functionalization of inorganic nanoparticles for biomedical applications. ETH Zurich Research Collection. Available from: [Link]
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Chem-Impex. 4-Biphenylcarboxylic acid. Available from: [Link]
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Hplc.cloud. [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester. Available from: [Link]
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PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Available from: [Link]
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Zhang, Q., et al. (2020). 4-Hydroxy-l-Proline as a General Platform for Stereoregular Aliphatic Polyesters: Controlled Ring-Opening Polymerization, Facile. CCS Chemistry. Available from: [Link]
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Application Note: Advanced Characterization of Biphenyl Carboxylic Acid Derivatives
Introduction: The Biphenyl Scaffold in Drug Discovery
Biphenyl carboxylic acid derivatives represent a "privileged structure" in medicinal chemistry, serving as the pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal and Angiotensin II receptor blockers (ARBs) like Telmisartan .
The structural duality of these molecules presents unique analytical challenges:
-
The Biphenyl Axis: The single bond connecting the two phenyl rings allows for rotation, yet ortho-substitution can restrict this motion, leading to atropisomerism .[1]
-
The Carboxyl Functionality: This group acts as a hydrogen bond donor and acceptor, leading to dimerization in non-polar solvents and the solid state, which significantly alters spectral data.
This guide details the protocols for characterizing these derivatives, moving from solution-state identification to solid-state "drugability" assessment.
Spectroscopic Identification (Solution State)
Nuclear Magnetic Resonance (NMR)
Challenge: The magnetic anisotropy of the biphenyl system and the acidity of the carboxyl proton.
-
The "Ortho-Effect" & Atropisomerism: In ortho-substituted biphenyls, steric hindrance prevents the two rings from becoming coplanar.[1] This twist alters the chemical shift of the ortho and meta protons due to ring current shielding effects. If the barrier to rotation is high (>20 kcal/mol), distinct rotamers (atropisomers) may be visible by NMR at room temperature [1].
-
Diagnostic Signal: Look for broadening of ortho-proton signals.[2] Variable Temperature (VT) NMR is often required to calculate the rotational energy barrier.
-
-
Carboxylic Acid Proton: The -COOH proton is highly deshielded, typically appearing at 10.0–13.0 ppm .[2]
Infrared Spectroscopy (FTIR)
Challenge: Distinguishing between monomeric and dimeric forms.
Carboxylic acids exist in dynamic equilibrium between monomers and hydrogen-bonded cyclic dimers. This heavily influences the Carbonyl (C=O) stretching frequency.
| State | Species | C=O Frequency (cm⁻¹) | Notes |
| Solid / Conc. Solution | Cyclic Dimer | 1680 – 1710 | Broad O-H stretch (2500–3300 cm⁻¹) also visible. |
| Dilute Solution / Gas | Monomer | 1730 – 1760 | Sharp peak; higher energy due to lack of H-bonding. |
Critical Insight: In biphenyl derivatives, conjugation typically lowers the C=O frequency. However, if the "ortho-effect" twists the ring out of plane, conjugation is broken, and the C=O frequency may shift back to higher wavenumbers (blue shift) [3].
Chromatographic Purity Profiling (HPLC)
Challenge: Peak tailing and retention time instability due to the ionization of the carboxylic acid (pKa ~ 4.0–5.0).
Method Development Logic
To achieve sharp, symmetrical peaks, the carboxylic acid must be kept in a single ionization state—preferably the unionized (protonated) form for Reverse Phase (RP) chromatography.
Protocol: Acidic Mobile Phase Strategy
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~ 2.5).
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Acid.[4]
-
Why: At pH 2.5 (2 units below pKa), >99% of the molecule is protonated (-COOH). This increases retention on C18 columns and eliminates secondary interactions with residual silanols, preventing peak tailing [4].
Visualization: Method Development Decision Tree
Figure 1: Decision logic for optimizing HPLC separation of acidic biphenyl derivatives, prioritizing pH control to suppress ionization.
Solid-State Characterization (Polymorphism)
Challenge: Biphenyl carboxylic acids are prone to polymorphism (different crystal structures) and solvate formation. This critically impacts bioavailability and patentability.
Case Study: Telmisartan
Telmisartan, a biphenyl derivative, exists in two primary polymorphs:[5][6][7]
-
Form A: High melting point (269 °C), thermodynamically stable.[8]
-
Form B: Lower melting point (183 °C), kinetic form, metastable.
-
Implication: Manufacturing processes must control the crystallization solvent and cooling rate to ensure the correct polymorph is produced [5].
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify polymorphs and solvates via thermal events.
-
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp (do not seal hermetically if looking for solvent loss).
-
Parameters: Heat from 30°C to 300°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).
-
Interpretation:
-
Sharp Endotherm: Melting point (distinct for each polymorph).
-
Broad Endotherm (<100°C): Solvent/Water loss (indicates pseudo-polymorph/solvate).
-
Exotherm after Melt: Recrystallization of a metastable form into a stable form.
-
Visualization: Full Characterization Workflow
Figure 2: Integrated workflow ensuring both chemical identity (Solution State) and physical form stability (Solid State).
Summary of Key Specifications
| Technique | Key Parameter | Acceptance Criteria / Observation |
| HPLC | Mobile Phase pH | Must be < 3.0 (use 0.1% TFA or Formic Acid). |
| 1H NMR | Solvent | DMSO-d6 is preferred to solubilize the dimer. |
| 1H NMR | -COOH Signal | Broad singlet at 10–13 ppm; disappears with D₂O. |
| FTIR | C=O Stretch | ~1680–1710 cm⁻¹ (Solid/Dimer); ~1750 cm⁻¹ (Monomer). |
| DSC | Melting Point | Single sharp endotherm. Multiple peaks indicate polymorphism. |
References
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Casarini, D., et al. (2007). Structure, conformation, stereodynamics, dimer formation, and absolute configuration of axially chiral atropisomers of hindered biphenyl carbinols. The Journal of Organic Chemistry.
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LibreTexts Chemistry. (2023).[9] Spectroscopy of Carboxylic Acids.[10]
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Su, Y., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Royal Society of Chemistry Advances.
-
Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography.
-
Dinnebier, R. E., et al. (2000). Structural Characterization of Three Crystalline Modifications of Telmisartan. Journal of Pharmaceutical Sciences.[5]
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Application Notes and Protocols for the Evaluation of 4'-(nonyloxy)biphenyl-4-carboxylic acid in Anticancer Drug Discovery
Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids in Oncology
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of this structure have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[2] In the realm of oncology, biphenyl carboxylic acid derivatives are emerging as a promising class of therapeutic agents.[1][2] Preclinical studies have shown that compounds with this core structure can exert anticancer effects through various mechanisms, such as the inhibition of critical cell cycle regulators like Cdk4 and the disruption of microtubule dynamics by inhibiting tubulin polymerization.[3][4] Furthermore, certain derivatives have been identified as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6]
This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of 4'-(nonyloxy)biphenyl-4-carboxylic acid , a lipophilic derivative of biphenyl-4-carboxylic acid. The long nonyloxy chain may enhance membrane permeability and cellular uptake, potentially leading to improved efficacy. The following protocols outline a systematic approach to characterizing the anticancer properties of this compound, from initial in vitro screening to in vivo efficacy studies.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of preclinical assessment involves a battery of in vitro assays to determine the cytotoxic and cytostatic effects of the compound on cancer cells.[7][8] These assays provide crucial information on the compound's potency, mechanism of action, and selectivity.
Cell Viability and Cytotoxicity Assays
The first step is to assess the compound's ability to inhibit cancer cell growth and proliferation. Tetrazolium-based assays, such as the MTT and XTT assays, are widely used for this purpose.[9][10][11] These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[12]
Caption: Workflow for determining cell viability using MTT or XTT assays.
This protocol is adapted from established methods for assessing cell viability.[10][11]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
4'-(nonyloxy)biphenyl-4-carboxylic acid
-
DMSO (for dissolving the compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare a stock solution of 4'-(nonyloxy)biphenyl-4-carboxylic acid in DMSO. Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).[12]
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
The XTT assay offers the advantage of forming a soluble formazan product, eliminating the need for a solubilization step.[13]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
4'-(nonyloxy)biphenyl-4-carboxylic acid
-
DMSO
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plates for the desired treatment period (24, 48, or 72 hours).
-
XTT Addition: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL of the freshly prepared XTT working solution to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[12][13]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm, with a reference wavelength between 630-690 nm.[12]
Data Analysis and Interpretation:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
Table 1: Hypothetical IC50 Values for 4'-(nonyloxy)biphenyl-4-carboxylic acid
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| HCT-116 | 24 | 12.8 |
| 48 | 7.2 | |
| 72 | 3.5 |
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a series of apoptosis assays should be performed.[14][15]
Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[16] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[17]
This protocol is based on standard methods for apoptosis detection.
Materials:
-
Cancer cells treated with 4'-(nonyloxy)biphenyl-4-carboxylic acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspases are a family of proteases that play a central role in the execution of apoptosis.[14] Measuring the activity of key caspases, such as caspase-3/7, can confirm the induction of apoptosis.[18]
This luminescent assay provides a sensitive measure of caspase-3 and -7 activity.[14]
Materials:
-
Cancer cells treated with 4'-(nonyloxy)biphenyl-4-carboxylic acid
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
Assay Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Cell Cycle Analysis
Anticancer agents often exert their effects by arresting the cell cycle at specific checkpoints.[3][4] Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][19][20]
This protocol outlines the steps for PI staining and flow cytometric analysis of the cell cycle.[17]
Materials:
-
Cancer cells treated with 4'-(nonyloxy)biphenyl-4-carboxylic acid
-
70% cold ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for 24 and 48 hours. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Caption: Potential cell cycle arrest points induced by the compound.
Part 2: In Vivo Evaluation of Antitumor Efficacy
Promising results from in vitro studies warrant further investigation in in vivo animal models to assess the compound's therapeutic efficacy and potential toxicity in a physiological setting.[8][21] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used for this purpose.[22][23][24][25][26]
Cell Line-Derived Xenograft (CDX) Model
CDX models are established by subcutaneously injecting cultured human cancer cells into immunodeficient mice.[22][24]
This protocol provides a general guideline for establishing and utilizing a CDX model.[26]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line that showed sensitivity to the compound in vitro
-
Matrigel (optional, to enhance tumor growth)
-
4'-(nonyloxy)biphenyl-4-carboxylic acid formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer 4'-(nonyloxy)biphenyl-4-carboxylic acid to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Assessment: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and altered organ function.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: Workflow for an in vivo cell line-derived xenograft study.
Data Analysis and Interpretation:
The primary endpoint is typically tumor growth inhibition. The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| Compound (10 mg/kg) | 750 ± 150 | 50 |
| Compound (25 mg/kg) | 450 ± 100 | 70 |
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 4'-(nonyloxy)biphenyl-4-carboxylic acid as a potential anticancer agent. A systematic approach, beginning with comprehensive in vitro characterization and progressing to in vivo efficacy studies, is essential for determining the therapeutic potential of this compound. The data generated from these studies will be critical for making informed decisions regarding its further development as a novel cancer therapeutic.
References
-
Babu, B., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 57(22), 9658-9672. [Link]
-
Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21). [Link]
-
Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998-1013. [Link]
-
Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.7. [Link]
-
ACS Publications. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]
-
DeRose, Y. S., et al. (2011). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Methods in Molecular Biology, 672, 147-164. [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Uddin, J., et al. (2020). Liquid Crystals: A Novel Approach for Cancer Detection and Treatment. Crystals, 10(9), 762. [Link]
-
Biocytogen. (n.d.). Xenograft Models. [Link]
-
Charles River Laboratories. (2025). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]
-
Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
-
Sharma, G., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Drug Discoveries & Therapeutics, 13(1), 47-57. [Link]
-
Telli, T. A., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anti-cancer Drugs, 12(9), 739-747. [Link]
-
Al-Dhaheri, Y., et al. (2023). Apoptosis Detection Assays. Methods in Molecular Biology, 2643, 65-75. [Link]
-
Welm, A. L., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. [Link]
-
Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. [Link]
-
Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]
-
Willers, H., et al. (2013). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Basic Principles of Cancer Cell Biology (pp. 353-370). Springer, Vienna. [Link]
-
Al-Shdefat, R., et al. (2025). Current Status and Future Prospects of Lyotropic Liquid Crystals as a Nanocarrier Delivery System for the Treatment of Cancer. AAPS PharmSciTech, 26(1), 32. [Link]
-
Shihab, W., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 31. [Link]
-
Digital Repository of University of Baghdad. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
-
Bentham Science. (2021). Multifunctional Liquid Crystal Nanoparticles for Cancer Therapy. [Link]
-
Cao, J., et al. (2021). Preparation, Synergism, and Biocompatibility of in situ Liquid Crystals Loaded with Sinomenine and 5-Fluorouracil for Treatment of Liver Cancer. International Journal of Nanomedicine, 16, 3949-3963. [Link]
-
Semantic Scholar. (n.d.). Liquid Crystals: A Novel Approach for Cancer Detection and Treatment. [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [Link]
- Google Patents. (n.d.). EP0240362B1 - Process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid.
- Google Patents. (n.d.). CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid.
-
NIST WebBook. (n.d.). Biphenyl-4-carboxylic acid. [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 15. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. noblelifesci.com [noblelifesci.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biocytogen.com [biocytogen.com]
- 25. startresearch.com [startresearch.com]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Formulation of Biphenyl Carboxylic Acids for Anti-Inflammatory Therapies
Abstract
Biphenyl carboxylic acids (BCAs), exemplified by Diflunisal and its derivatives, represent a potent class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] However, their therapeutic potential is frequently throttled by BCS Class II properties : high permeability but low aqueous solubility (logP ~3.3), leading to erratic bioavailability and gastric mucosal injury due to local acid accumulation.
This Application Note provides a validated workflow for engineering Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles to encapsulate BCAs. By shifting from macro-crystalline suspensions to polymeric nanocarriers, researchers can enhance dissolution rates, improve cellular uptake in macrophage models, and reduce gastric toxicity. We detail the Nanoprecipitation Protocol , In Vitro Nitric Oxide (NO) Inhibition Assays , and In Vivo Carrageenan-Induced Edema Models .
Part 1: Chemical Basis & Formulation Strategy
The Solubility Challenge
The biphenyl core provides structural rigidity and lipophilicity, essential for binding to the cyclooxygenase (COX) hydrophobic channel. However, the carboxylic acid moiety (
Strategic Solution: Encapsulation within PLGA , a biodegradable polymer.
-
Mechanism: PLGA shields the drug from the gastric environment and releases it via hydrolysis and diffusion in the systemic circulation.
-
Method: Nanoprecipitation (Solvent Displacement) . This method is superior to emulsification for BCAs because it avoids high-shear stress and requires less surfactant, preserving the integrity of the aromatic scaffold.
Table 1: Physicochemical Profile of Model BCA (Diflunisal)
| Property | Value | Formulation Implication |
| Molecular Weight | 250.2 g/mol | Suitable for high-density loading in PLGA matrix. |
| LogP | ~3.3 (Lipophilic) | High affinity for organic phase (Acetone); poor water solubility. |
| pKa | 3.3 | Un-ionized in stomach (precipitates); Ionized in intestine. |
| Solubility (Water) | < 0.1 mg/mL | Requires nanonization to improve dissolution velocity (Noyes-Whitney). |
Part 2: Protocol - Synthesis of PLGA Nanoparticles
Method: Interfacial Deposition (Nanoprecipitation)[2]
Materials
-
API: Biphenyl-4-carboxylic acid derivative (e.g., Diflunisal).
-
Polymer: PLGA 50:50 (Resomer® RG 502 H), MW 7,000–17,000.
-
Organic Solvent: Acetone (HPLC Grade).
-
Stabilizer: Poloxamer 188 (Pluronic® F-68) or PVA (Polyvinyl alcohol).
-
Aqueous Phase: Ultrapure Water (Milli-Q).
Step-by-Step Workflow
-
Organic Phase Preparation:
-
Dissolve 50 mg PLGA and 10 mg BCA Drug in 5 mL Acetone .
-
Note: Acetone is chosen for its water miscibility, which is critical for the "Ouzo effect" (spontaneous emulsification).
-
Sonicate for 2 minutes to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of 1% (w/v) Poloxamer 188 in ultrapure water.
-
Filter through a 0.22 µm membrane to remove dust (nucleation sites).
-
-
Nanoprecipitation:
-
Place the Aqueous Phase on a magnetic stirrer (moderate speed: 500 RPM).
-
Inject the Organic Phase into the Aqueous Phase using a syringe with a 27G needle .
-
Critical: Injection rate must be steady (approx. 1 mL/min). The acetone diffuses instantly into the water, causing the hydrophobic PLGA/Drug to precipitate as nanoparticles.
-
-
Solvent Evaporation:
-
Stir the suspension open to air for 4 hours (or use a rotary evaporator at reduced pressure) to fully remove acetone.
-
Validation: Suspension should turn from translucent to slightly opalescent (Tyndall effect).
-
-
Purification:
-
Centrifuge at 12,000 x g for 30 minutes.
-
Discard supernatant (free drug) and resuspend the pellet in cryoprotectant (5% Trehalose) if lyophilizing.
-
Visualization: Nanoprecipitation Workflow
Figure 1: Schematic of the solvent displacement method. The rapid diffusion of acetone into water strands the hydrophobic polymer/drug, forcing them to self-assemble into nanoparticles.
Part 3: In Vitro Efficacy (RAW 264.7 Macrophage Assay)
To validate the anti-inflammatory activity, we measure the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.[3]
Mechanism
Lipopolysaccharide (LPS) triggers the TLR4 receptor, activating NF-kB, which upregulates Inducible Nitric Oxide Synthase (iNOS). BCAs inhibit this pathway (often via COX-dependent and independent mechanisms).
Protocol
-
Cell Culture:
-
Maintain RAW 264.7 cells in DMEM + 10% FBS.[3]
-
Seed at 1 x 10⁵ cells/well in a 96-well plate. Incubate for 24h.
-
-
Treatment:
-
Replace media with fresh media containing LPS (100 ng/mL) .
-
Immediately add BCA-PLGA Nanoparticles at varying concentrations (e.g., 1, 10, 50, 100 µM equivalent drug).
-
Include controls: Vehicle (Empty PLGA NPs), Positive Control (Dexamethasone or Indomethacin), and LPS-only.
-
-
Incubation:
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Griess Assay (NO Detection):
-
Collect 100 µL of culture supernatant.
-
Mix with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 mins at room temperature (dark).
-
Measure Absorbance at 540 nm .
-
-
Calculation:
-
Convert Absorbance to Nitrite concentration using a Sodium Nitrite standard curve.
-
Calculate % Inhibition:
.
-
Visualization: Anti-Inflammatory Signaling & Assay Logic
Figure 2: Mechanism of Action. LPS induces NO via the NF-kB/iNOS pathway. BCAs intervene by suppressing NF-kB translocation or COX/iNOS coupling, quantifiable via Griess reaction.
Part 4: In Vivo Validation (Carrageenan-Induced Paw Edema)
This model assesses acute anti-inflammatory efficacy and is the gold standard for NSAID testing.
Protocol
-
Animals: Male Wistar rats (180–220 g). Group size
. -
Dosing:
-
Administer BCA-PLGA formulation orally (p.o.) via gavage (e.g., 10 mg/kg).
-
Wait 1 hour for systemic absorption.
-
-
Induction:
-
Inject 0.1 mL of 1% (w/v) Lambda-Carrageenan (in saline) into the sub-plantar region of the right hind paw.
-
-
Measurement:
-
Measure paw volume using a Digital Plethysmometer (water displacement) at
(baseline), 1, 3, and 5 hours post-injection.
-
-
Analysis:
-
Edema Volume (
). -
Calculate % Inhibition relative to the Vehicle Control group.
-
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs.[4] Proceedings of the Society for Experimental Biology and Medicine. 4
-
CymitQuimica. [1,1′-Biphenyl]-4-carboxylic acid: Physicochemical Properties and Solubility Data. 5
-
nanoComposix. Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles: Preparation by Nanoprecipitation. 2
-
National Cancer Institute (NCL). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.[6]7. NCL Method GTA-1. 6
-
Spandidos Publications. Anti‑inflammatory effects of extracts on LPS‑stimulated RAW 264.7 cells: Griess Assay Protocol. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanocomposix.com [nanocomposix.com]
- 3. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 4. inotiv.com [inotiv.com]
- 5. CAS 92-92-2: [1,1′-Biphenyl]-4-carboxylic acid [cymitquimica.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular Medicine Reports [spandidos-publications.com]
Troubleshooting & Optimization
Improving yield in Suzuki-Miyaura coupling for biphenyl synthesis.
Topic: High-Yield Synthesis of Sterically Hindered & Deactivated Biphenyls
Introduction
Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing a stalled reaction, low yields, or inseparable byproducts in your biphenyl synthesis.
The Suzuki-Miyaura coupling (SMC) is deceptively simple: mix two aromatics, add palladium, and heat. However, when applied to drug discovery scaffolds—often laden with heteroatoms, ortho-substituents, and chlorides—the standard "tetrakis" (
This guide moves beyond the basics. We dissect the catalytic cycle to identify specific failure modes and provide self-validating protocols to correct them.
Module 1: The Engine (Catalyst & Ligand Selection)
The Issue: "My reaction works for aryl bromides but stalls completely with aryl chlorides," or "I see no product for ortho-substituted substrates."
Technical Insight:
The rate-limiting step for aryl chlorides is Oxidative Addition .[1] Standard phosphines (like
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) You must switch to bulky, electron-rich ligands that modulate the Pd center's geometry to facilitate both ends of the cycle.
Troubleshooting Matrix: Ligand Selection
| Substrate Challenge | Recommended Ligand | Mechanistic Rationale |
| Aryl Chlorides (Unactivated) | XPhos | High electron density on P facilitates oxidative addition into C-Cl bonds. |
| Steric Hindrance (Ortho-substituents) | SPhos | Bulky structure promotes reductive elimination to release the crowded biaryl. |
| Heterocycles (Pyridines, etc.) | XPhos or RuPhos | Tolerates Lewis-basic nitrogen atoms that typically poison Pd catalysts. |
| General Purpose (High Stability) | Amphos | Air-stable, robust, good for scale-up but less active than XPhos. |
The "Self-Validating" Precatalyst Protocol
Stop using
Recommendation: Use Palladacycle Precatalysts (e.g., XPhos Pd G2/G3) .
-
Why? These are air-stable solids that release the active mono-ligated Pd(0) species quantitatively upon exposure to base in the reaction mixture.
-
Validation: The reaction mixture usually turns from orange/red to black (Pd active species) to clear/yellow (completion) or stays black (decomposition).
Module 2: The Fuel (Boronic Acid Instability)
The Issue: "My aryl halide is unreacted, but the boronic acid has disappeared from the TLC/LCMS."
Technical Insight: You are a victim of Protodeboronation . Under basic, aqueous conditions (standard SMC), the C-B bond hydrolyzes, replacing the boron with a proton (H). This is faster than the cross-coupling if the catalyst is slow or the boronic acid is electron-poor (e.g., 2-pyridineboronic acid).
Visualizing the Failure Pathways
Corrective Actions
-
The "Slow-Release" Strategy: Do not add all boronic acid at once. Add it portion-wise (e.g., over 1 hour) to keep the concentration of the vulnerable boronate anion low relative to the catalyst.
-
Switch Reagents:
-
MIDA Boronates: These are slow-release reagents by design. They hydrolyze gradually to release the active boronic acid.
-
Potassium Organotrifluoroborates (
): More stable to protodeboronation and easier to purify.
-
Module 3: The Environment (Base & Solvent)
The Issue: "My reaction is dirty, with significant homocoupling (Ar-Ar) or unreacted starting material."
Technical Insight:
-
Homocoupling: Usually caused by oxygen leakage (Glaser coupling) or excessive oxidant.
-
Base Strength: The base is required to activate the boronic acid (forming the boronate). However, strong bases (NaOH, KOtBu) attack sensitive functional groups (esters, nitriles).
The "Universal" Optimization Workflow
Standard Operating Procedure (SOP): The High-Fidelity Protocol
Use this protocol as your baseline for difficult couplings (sterically hindered or aryl chlorides).
Reagents:
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Halide: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Base:
(3.0 equiv) [0.5M in water] -
Solvent: THF or 1,4-Dioxane (Degassed)
Step-by-Step:
-
Charge Solids: Add Halide, Boronic Acid, and XPhos Pd G2 to a vial equipped with a stir bar.
-
Atmosphere Control: Seal the vial. Evacuate and backfill with Nitrogen/Argon (
). Critical: Oxygen causes homocoupling and catalyst death. -
Solvent Addition: Add degassed THF/Dioxane via syringe.
-
Activation: Add the aqueous
solution via syringe. -
Reaction: Heat to 60°C (for Bromides) or 80-100°C (for Chlorides/Hindered) for 2-16 hours.
-
Checkpoint:
-
Visual: The solution should darken. If palladium black precipitates (mirror on glass) early (<1 hr), your catalyst is dead—likely due to
ingress or insufficient ligand stabilization.
-
Module 4: Purification (Removing the Metal)
The Issue: "I have product, but it's contaminated with Palladium (brown tint or fails heavy metal limits)."
Technical Insight: Standard chromatography (Silica gel) does not effectively remove soluble Pd-ligand complexes. You must use a scavenger with high affinity for Pd(II).
Protocol:
-
Dilute the crude reaction mixture with EtOAc/DCM.
-
Add Thiourea-functionalized Silica or MP-TMT resin (10-20 wt% relative to theoretical yield).
-
Stir at room temperature for 2 hours.
-
Filter through a pad of Celite.
-
Proceed to column chromatography.
Result: This typically reduces Pd content from >1000 ppm to <50 ppm.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Sources
Technical Support Center: High-Resolution NMR of Biphenyl Derivatives
Welcome to the Advanced NMR Application Support Hub. Ticket ID: BPH-RES-001 Topic: Resolving Peak Overlap in Biphenyl Derivatives Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
The "Biphenyl Bottleneck": Diagnostic Overview
Biphenyl derivatives present a unique challenge in NMR spectroscopy due to two converging factors:
-
Magnetic Equivalence: The two aromatic rings often possess similar electronic environments, causing severe signal crowding in the 6.5–8.0 ppm region.
-
Atropisomerism (Restricted Rotation): The steric bulk at the ortho positions creates a rotational barrier. Depending on the barrier height (
) and temperature, your sample may exist in a "slow," "fast," or—worst of all—"intermediate" exchange regime, leading to broad, uninterpretable signals.
This guide provides a modular troubleshooting protocol. Do not blindly apply all steps. Diagnose your specific issue (crowding vs. broadening) and select the corresponding module.
Module 1: The Chemical Fix (Solvent Engineering)
Status: First-line Defense Applicability: Severe overlap of aromatic multiplets; chemically stable samples.
The Mechanism: Aromatic Solvent-Induced Shift (ASIS)
Standard solvents like Chloroform-d (
Experimental Protocol: Solvent Titration
If you cannot switch solvents entirely due to solubility, perform a titration.
-
Prepare Sample A: 5-10 mg compound in 600
L . -
Prepare Sample B: 5-10 mg compound in 600
L . -
Compare: Run standard proton scans. If
resolves the peaks, use it. -
Titration (If solubility is poor in Benzene):
-
Start with Sample A.
-
Add
in 50 L increments. -
Monitor the aromatic region. The chemical shifts (
) will migrate linearly. -
Stop when the target multiplet emerges from the cluster.
-
Data: Solvent Shift Expectations
| Proton Type | Effect in | Mechanistic Reason |
| Ortho-H (Sterically hindered) | Small upfield shift ( | Steric bulk prevents benzene stacking close to these protons. |
| Meta/Para-H (Exposed) | Large upfield shift ( | Benzene stacks efficiently, shielding these nuclei. |
| Polar substituents (e.g., -OMe) | Variable / Downfield | Local dipole interactions with benzene edge. |
Module 2: The "Software" Fix (Pure Shift NMR)
Status: Advanced Acquisition
Applicability: When solvent switching fails or is impossible.
Goal: Collapse multiplets (d, t, dd) into singlets to remove
Recommended Sequence: PSYCHE (Pure Shift Yielded by Chirp Excitation)
Unlike older homonuclear decoupling methods, PSYCHE creates a broadband-decoupled proton spectrum. It effectively turns your
Step-by-Step Protocol (Bruker TopSpin / Agilent VnmrJ)
-
Acquire Reference: Run a standard 1H spectrum. Optimize o1p (center frequency) to cover the aromatic region.
-
Select Sequence: Load psyche (or push1d in some libraries).
-
Parameter Optimization:
-
Chunk Size (sw1 / chnk): Set to ~15-20 Hz. This determines the resolution of the reconstruction.
-
Flip Angle: A low flip angle (
) is used for the saltire chirps to minimize sensitivity loss.
-
-
Processing:
Workflow Visualization
Caption: Decision logic for implementing Pure Shift NMR (PSYCHE) versus solvent engineering.
Module 3: The 2D Resolution Fix (NUS HSQC)
Status: High-Throughput Resolution Applicability: Complex mixtures or extremely crowded aromatic regions.
The Concept: Non-Uniform Sampling (NUS)
In a standard 2D HSQC, resolution in the indirect dimension (
NUS allows you to skip 50-75% of these increments and reconstruct the data using algorithms (like Compressed Sensing or MDD), achieving "10-hour resolution" in 2 hours.
Protocol: High-Res Aromatic HSQC
-
Setup: Load a standard ${}^1H$-${}^{13}C$ HSQC (e.g., hsqcedetgpsisp2.3`).
-
Spectral Width: Narrow the F1 (
) width to only the aromatic region (e.g., 110–150 ppm). This increases digital resolution per point. -
Increments: Set td1 (F1 points) to a high value (e.g., 512 or 1024).
-
Enable NUS:
-
Set NUS Amount to 25% or 50%.[4]
-
Select a sampling schedule (Poisson Gap is standard).
-
-
Process: Use Iterative Soft Thresholding (IST) or Maximum Entropy reconstruction in your processing software (TopSpin/Mnova).
Module 4: The Kinetic Fix (Variable Temperature)
Status: Diagnostic Applicability: Broad, "hump-like" peaks; missing signals.
The Mechanism: Coalescence
Biphenyls rotate around the central C-C bond.
-
Slow Exchange (Low Temp): You see distinct peaks for each conformer.
-
Fast Exchange (High Temp): You see a sharp, weighted average.
-
Intermediate Exchange (Room Temp): Peaks broaden into the baseline (Coalescence).
If your aromatic peaks are broad, you are likely at the coalescence temperature (
Protocol
-
Heat it up: Increase probe temperature to 320K or 330K (ensure solvent boiling point is higher!).
-
Result: Peaks should sharpen into the "Fast Exchange" average.
-
-
Cool it down: If heating fails, cool to 250K (requires liquid
setup).-
Result: Peaks "freeze" into distinct conformers.
-
FAQ: Troubleshooting Biphenyl Spectra
Q: I see "rolling" baselines in my PSYCHE spectrum. What went wrong? A: This is usually due to the "chunking" reconstruction. Ensure your sw1 (chunk width) is optimized (typically 15-20 Hz). If the baseline is wavy, try processing with a stronger window function (e.g., Sine Bell Squared, SSB=2) or increase the number of chunks.
Q: My ortho-protons are completely invisible. Where are they? A: They are likely in intermediate exchange due to restricted rotation. Run a VT experiment (Module 4). If heating to 330K doesn't sharpen them, they may be extremely broad due to a quadrupole moment if you have halogens (Br, I) at the ortho position, though rotation is the usual suspect.
Q: Can I use DMSO-d6 instead of Benzene-d6? A: Yes, DMSO-d6 is excellent for breaking aggregation, but it is less effective than Benzene-d6 for magnetic differentiation of aromatic signals. Benzene relies on stacking (anisotropy), while DMSO relies on polarity/H-bonding. For biphenyls, Benzene is superior for resolution; DMSO is superior for solubility.
References & Grounding
-
Pure Shift NMR (PSYCHE): Foroozandeh, M., et al. "Ultrahigh-Resolution NMR Spectroscopy."[5] Angewandte Chemie, Manchester NMR Methodology Group.
-
Non-Uniform Sampling (NUS): Mobli, M., & Hoch, J. C. "Non-uniform sampling for NMR spectroscopy."[2][3][4][6][7]
-
Solvent Effects (ASIS): Hoffman, R. E. "Standardization of chemical shifts of TMS and solvent signals." Hebrew University of Jerusalem.
-
Biphenyl Atropisomerism & Dynamic NMR: Reich, H. J. "Dynamic NMR Behavior." University of Wisconsin-Madison.
Sources
- 1. scispace.com [scispace.com]
- 2. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 3. agilent.com [agilent.com]
- 4. NUS NMR [nmr.chem.ucsb.edu]
- 5. PSYCHE | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 6. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
Scaling up the synthesis of 4'-(nonyloxy)biphenyl-4-carboxylic acid
Technical Support Center: Scale-Up Synthesis Guide Topic: 4'-(nonyloxy)biphenyl-4-carboxylic acid Ticket ID: SC-C9-BIPH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Scale-Up Mandate
Welcome to the Technical Support Center. You are likely accessing this guide because your milligram-scale discovery route for 4'-(nonyloxy)biphenyl-4-carboxylic acid is failing or becoming inefficient at the multi-gram or kilogram scale.
This molecule is a classic "amphiphilic mesogen"—it possesses a rigid biphenyl core, a polar head group (carboxylic acid), and a lipophilic tail (nonyl chain). This duality drives its utility in liquid crystals and Metal-Organic Frameworks (MOFs), but it also creates specific scale-up challenges: solubility mismatches and foam generation during workup.
This guide moves beyond standard literature to address the engineering controls and chemical behaviors required for robust scale-up.
Module 1: The Synthetic Architecture
For scale-up, we recommend the Nitrile Route . While direct alkylation of the hydroxy-acid is possible, the hydroxy-nitrile precursor (4'-hydroxy-4-biphenylcarbonitrile) is the industrial standard for liquid crystal manufacturing, offering a significantly lower cost basis and higher purity profile at scale.
The Workflow:
-
Alkylation: Williamson ether synthesis of 4'-hydroxy-4-biphenylcarbonitrile with 1-bromononane.
-
Hydrolysis: Saponification of the nitrile to the carboxylic acid.[1]
Process Logic Map
Caption: Operational workflow for the two-step synthesis. Note the critical control point at the Acidification stage.
Module 2: Step 1 - Williamson Ether Synthesis
The Challenge: The reaction is heterogeneous (solid-liquid). As the scale increases, mixing efficiency drops, and the dense inorganic salts (
Protocol Parameters:
| Parameter | Specification | Rationale |
| Solvent | Methyl Ethyl Ketone (MEK) or Acetone | Acetone is standard, but MEK allows a higher reflux temp ( |
| Base | Safer than NaH on scale. Must be finely milled to increase surface area. | |
| Stoichiometry | 1.0 eq Phenol : 1.1 eq Bromide : 2.0 eq Base | Slight excess of alkyl halide ensures complete consumption of the limiting phenol. |
| Concentration | 0.5 M to 0.8 M | High dilution wastes solvent; high concentration creates an unstirrable paste. |
Troubleshooting Guide:
-
Q: The reaction has stalled at 80% conversion. Should I add more bromide?
-
A: No. Check your stirring first. On scale, the potassium carbonate gets coated with potassium bromide byproducts, passivating the surface.
-
Fix: Increase agitation speed (RPM). If using an overhead stirrer, ensure the impeller creates a vortex that lifts solids from the bottom. Adding 5% catalytic Potassium Iodide (KI) can accelerate the reaction via the Finkelstein mechanism (converting alkyl bromide to more reactive alkyl iodide in situ).
-
-
Q: My product is solidifying in the reactor upon cooling.
-
A: The nonyloxy intermediate is highly crystalline.
-
Fix: Do not cool to
immediately. Filter the inorganic salts ( ) while the mixture is still warm ( ). If you cool first, the product precipitates with the salts, leading to yield loss.
-
Module 3: Step 2 - Hydrolysis & Workup
The Challenge: The "Grease Factor." The C9 (nonyl) chain makes the nitrile intermediate very hydrophobic. It will not dissolve in standard aqueous base, leading to a biphasic system that reacts glacially slow.
Protocol Parameters:
| Parameter | Specification | Rationale |
| Solvent System | Ethanol/Water (3:1) or Ethylene Glycol | Ethanol is a co-solvent to solubilize the organic phase. Ethylene glycol allows high temp ( |
| Base | KOH (4-5 equivalents) | KOH is more soluble in ethanol than NaOH. |
| Temperature | Reflux ( | Essential to overcome the activation energy of nitrile hydrolysis. |
Troubleshooting Guide:
-
Q: After 24 hours reflux, I still see starting material (nitrile) on TLC.
-
A: You have a phase transfer issue. The base is in the water; the nitrile is in the oil/organic phase.
-
Fix: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 1-2 mol%. This shuttles the hydroxide ion into the organic phase. Alternatively, switch the solvent to 2-methoxyethanol (higher boiling point:
).
-
-
Q: (CRITICAL SAFETY) When acidifying the reaction to precipitate the product, the vessel overflowed with foam.
-
A: You created a surfactant. The product is a long-chain fatty acid derivative (soap). Rapid addition of HCl releases
(if carbonate was present) and changes surface tension. -
Fix:
-
Dilute: Add water to the reaction mixture before acidification.
-
Slow Addition: Add 2M HCl slowly via addition funnel.
-
Temperature: Acidify hot (
). The protonated acid is less soluble and will form a filterable precipitate rather than a gel/foam.
-
-
Module 4: Purification & Isolation
Chromatography is not viable for kilogram scale-up of this molecule. Recrystallization is the only path.
Solvent Selection Table:
| Solvent | Suitability | Notes |
| Glacial Acetic Acid | High | Excellent for protonated biphenyl acids. Dissolves impurities; product crystallizes as dense white needles upon cooling. |
| Ethanol | Medium | Good, but solubility might be too low for the C9 chain, requiring massive solvent volumes. |
| DMF/Water | Low | Hard to remove DMF traces; avoid for pharmaceutical applications. |
The "Ghost" Impurity:
-
Issue: A persistent impurity at R_f ~0.9.
-
ID: This is likely 1-bromononane (excess starting material) or nonanol (hydrolysis byproduct).
-
Removal: These are liquids.[2][3][4] They will remain in the mother liquor during recrystallization. Wash the filter cake thoroughly with cold hexanes or heptane (the product is insoluble in cold alkanes; the impurities are soluble).
Module 5: Analytical Validation
Self-Validating the Protocol: Before releasing the batch, confirm structure and purity.
-
H-NMR Diagnostic: Look for the triplet at
ppm (OCH2) and the disappearance of the nitrile peak in IR ( ). -
Melting Point: Liquid crystal intermediates have sharp melting points. A range
indicates impurity (likely salts or isomers). -
Ash Test: Burn a 1g sample. If residue remains, you have trapped Potassium salts. Reprocess by dissolving in hot THF, filtering, and re-precipitating.
References
-
Synthesis of 4'-alkoxybiphenyl-4-carboxylic acids (General Protocol)
-
Yao, J., et al. "Design, synthesis and biological evaluation of novel 4-alkoxybiphenyl derivatives." Tetrahedron, 2012, 68(14), 3074-3085.[5]
- Relevance: Provides the base stoichiometry and workup for the C8 analogue (octyloxy), which is chemically identical to the C9 target.
-
-
Williamson Ether Synthesis Scale-Up
- Organic Process Research & Development (OPRD)
- Relevance: Establishes safety parameters for vs NaH on scale.
-
Hydrolysis of Biphenyl Nitriles
- Gray, G.W., et al. "Liquid Crystals and Molecular Structure."
- Relevance: Foundational text on synthesizing alkoxybiphenyl acids for liquid crystal applic
-
Recrystallization Strategies
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
- Relevance: Standard procedures for purifying aromatic carboxylic acids using Glacial Acetic Acid.
Sources
- 1. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 4 -(Octyloxy)-4-biphenylcarbonitrile liquid crystal nematic 52364-73-5 [sigmaaldrich.com]
- 5. 4-N-OCTYLOXYBIPHENYL-4'-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Stability issues of 4'-(nonyloxy)biphenyl-4-carboxylic acid in different solvents
Welcome to the technical support center for 4'-(nonyloxy)biphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in various solvents. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
I. Troubleshooting Guide: Stability and Solubility Issues
This section addresses specific problems you may encounter during the dissolution and handling of 4'-(nonyloxy)biphenyl-4-carboxylic acid.
Question 1: Why is my 4'-(nonyloxy)biphenyl-4-carboxylic acid not dissolving, or precipitating out of solution?
Answer:
The solubility of 4'-(nonyloxy)biphenyl-4-carboxylic acid is dictated by its molecular structure, which possesses both a nonpolar biphenyl and a long nonyloxy tail, and a polar carboxylic acid head group. This amphipathic nature can lead to dissolution challenges. Here are the primary causes and troubleshooting steps:
-
Inappropriate Solvent Choice: The "like dissolves like" principle is paramount. The long nonyloxy chain significantly increases the compound's nonpolar character. Therefore, it will have limited solubility in highly polar solvents like water, and may also be sparingly soluble in some short-chain alcohols. Conversely, its carboxylic acid group limits its solubility in purely nonpolar solvents like hexane.
-
Recommendation: Favor polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF). These solvents can effectively solvate both the polar carboxylic acid group and the nonpolar biphenyl and nonyloxy moieties. For less polar applications, chlorinated solvents like dichloromethane (DCM) or chloroform may be effective.
-
-
Insufficient Solvent Volume: The concentration of your solution may exceed the solubility limit of the chosen solvent.
-
Recommendation: Try increasing the solvent volume to decrease the overall concentration.
-
-
Low Temperature: Solubility is generally temperature-dependent.
-
Recommendation: Gently warm the solution while stirring. Be cautious not to exceed the boiling point of the solvent. For instance, when using acetone, do not exceed its boiling point of 56°C.[1]
-
-
"Oiling Out": If the compound comes out of solution as a liquid instead of a solid, it may be because the solution is saturated at a temperature above the compound's melting point.
-
Recommendation: Add more solvent to reduce the concentration and allow the solution to cool more slowly to encourage crystal formation.[1]
-
-
Purity of Compound and Solvent: Impurities can significantly impact solubility. Water content in organic solvents is a common culprit.
-
Recommendation: Use high-purity, anhydrous solvents, especially for preparing stock solutions for long-term storage. Ensure your 4'-(nonyloxy)biphenyl-4-carboxylic acid is of high purity.
-
-
Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.
-
Recommendation: If your compound is in the form of large crystals, gently grinding it to a fine powder using a mortar and pestle can increase the dissolution rate.[1]
-
-
pH of the Solution (for protic or aqueous-organic mixtures): The carboxylic acid group's protonation state is pH-dependent. In its protonated (neutral) form, it is less polar. In its deprotonated (anionic) form, it is significantly more polar and water-soluble.
-
Recommendation: For applications in solvent systems containing water or alcohols, adding a small amount of a suitable base (e.g., triethylamine, sodium hydroxide) can deprotonate the carboxylic acid to its carboxylate salt, which may dramatically increase solubility, particularly in more polar solvents.[2][3]
-
Question 2: I've observed a color change in my solution over time. What does this indicate?
Answer:
A color change, typically to a yellowish or brownish hue, can be an indicator of degradation. While 4'-(nonyloxy)biphenyl-4-carboxylic acid is generally stable under recommended storage conditions, certain factors can promote degradation.[4][5]
-
Oxidation: The biphenyl ring system can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of colored byproducts.
-
Recommendation: Store stock solutions in amber vials to protect them from light. Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can also minimize oxidation.
-
-
Solvent-Induced Degradation: While less common with this class of compounds, some reactive solvents or impurities within the solvent could potentially react with the molecule. For instance, strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the ether linkage. The biphenyl ether bond is generally stable, but harsh conditions can promote its degradation.
-
Recommendation: Use high-purity, neutral solvents for long-term storage. If your application requires acidic or basic conditions, prepare the solution fresh and use it promptly.
-
-
Presence of Contaminants: Contaminants in your solvent or on your glassware could be reacting with the compound.
-
Recommendation: Ensure you are using clean, dry glassware and high-purity solvents.
-
Question 3: How can I prepare a stable stock solution of 4'-(nonyloxy)biphenyl-4-carboxylic acid?
Answer:
Preparing a stable stock solution is crucial for reproducible experimental results. Here is a recommended protocol:
-
Solvent Selection: Choose a high-purity, anhydrous, polar aprotic solvent such as DMSO or DMF.
-
Weighing: Accurately weigh the desired amount of 4'-(nonyloxy)biphenyl-4-carboxylic acid in a clean, dry vial.
-
Dissolution: Add the appropriate volume of solvent to the vial. To aid dissolution, you can use a vortex mixer or a magnetic stirrer. If necessary, gentle warming in a water bath can be applied. Sonication can also be an effective method to aid dissolution.[1]
-
Filtration (Optional but Recommended): To remove any particulate matter, you can filter the solution through a 0.22 µm PTFE syringe filter into a clean, final storage vial.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C for long-term storage. For frequent use, a stock at 4°C may be acceptable for short periods, but stability at this temperature should be verified for your specific solvent. Purging the vial with an inert gas before sealing is recommended to minimize oxidation.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for 4'-(nonyloxy)biphenyl-4-carboxylic acid?
A1: Based on the chemical structure, the following solvents are recommended:
-
High Solubility: Polar aprotic solvents like DMSO and DMF are excellent choices for preparing high-concentration stock solutions.
-
Moderate to Good Solubility: Other useful solvents include THF, acetone, and chlorinated solvents like dichloromethane.
-
Lower Solubility: Alcohols such as methanol and ethanol can also be used, though the solubility may be lower compared to polar aprotic solvents.
-
Insoluble: The compound is practically insoluble in water and nonpolar solvents like hexane.
Q2: What are the optimal storage conditions for the solid compound and its solutions?
A2:
-
Solid Compound: Store the solid material in a tightly closed container in a cool, dry, and well-ventilated place, away from light.[5]
-
Solutions: For long-term stability, store stock solutions at -20°C in amber vials. For short-term storage (a few days to a week), 4°C may be sufficient, but it is advisable to perform a stability check. Avoid repeated freeze-thaw cycles.
Q3: Is 4'-(nonyloxy)biphenyl-4-carboxylic acid susceptible to degradation?
A3: The compound is generally stable under normal laboratory and storage conditions.[4] However, potential degradation pathways exist:
-
Oxidation of the Biphenyl Core: As with many aromatic compounds, oxidation can occur upon prolonged exposure to air and light.
-
Ether Linkage Cleavage: While the aryl ether bond is relatively robust, it can be cleaved under harsh acidic or basic conditions, particularly at elevated temperatures. This is a known reaction for aryl ethers.
-
Decarboxylation: At very high temperatures, the carboxylic acid group could potentially be lost.
To minimize degradation, it is crucial to store the compound and its solutions as recommended and to use freshly prepared solutions for sensitive experiments.
III. Data and Protocols
Table 1: Estimated Solubility of 4'-(nonyloxy)biphenyl-4-carboxylic acid in Common Organic Solvents
| Solvent | Solvent Type | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent for high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a good choice for stock solutions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | A versatile solvent for many applications. |
| Acetone | Polar Aprotic | Moderate | Useful for reactions and purifications. |
| Dichloromethane (DCM) | Chlorinated | Moderate | Good for less polar applications. |
| Methanol | Polar Protic | Low to Moderate | Solubility is limited by the long nonyloxy chain. |
| Ethanol | Polar Protic | Low to Moderate | Similar to methanol. |
| Hexane | Nonpolar | Very Low / Insoluble | Not a suitable solvent. |
| Water | Polar Protic | Very Low / Insoluble | The compound is not water-soluble. |
Note: The solubility estimations are based on the chemical structure and data for analogous compounds. It is always recommended to perform a small-scale solubility test for your specific application.
Experimental Protocol: Determining Solubility using the Isothermal Shake-Flask Method
This protocol provides a reliable method for determining the equilibrium solubility of 4'-(nonyloxy)biphenyl-4-carboxylic acid in a specific solvent at a constant temperature.
Materials:
-
4'-(nonyloxy)biphenyl-4-carboxylic acid (as a fine powder)
-
High-purity solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
0.22 µm PTFE syringe filters
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Add an excess amount of powdered 4'-(nonyloxy)biphenyl-4-carboxylic acid to a vial.
-
Accurately pipette a known volume of the solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker (e.g., at 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the concentration of 4'-(nonyloxy)biphenyl-4-carboxylic acid in the diluted sample using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
IV. Visual Guides
Diagram 1: Factors Influencing Solubility
Caption: Key factors affecting the solubility of the compound.
Diagram 2: Troubleshooting Workflow for Dissolution Issues
Caption: A step-by-step guide to resolving dissolution problems.
V. References
-
4-Biphenyl Carboxylic Acid CAS No 92-92-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. (2025, April 6). Retrieved from [Link]
-
Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity - JOCPR. (2017). Retrieved from [Link]
-
Solubility. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (n.d.). Retrieved from [Link]
-
How can I dissolve biphenyl in carbon-free minimal salt media effectively? - ResearchGate. (2020, November 20). Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
-
4 - BIPHENYL CARBOXYLIC ACID Manufacturer, Supplier, Exporter - Alpha Chemika. (n.d.). Retrieved from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. Retrieved from [Link]
-
-
Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.). Retrieved from [Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. agilent.com [agilent.com]
Validation & Comparative
Comparative Guide: Phase Behavior of 4'-(Nonyloxy) vs. 4'-(Octyloxy)biphenyl-4-carboxylic Acid
The following is a comprehensive technical comparison guide for 4'-(nonyloxy)biphenyl-4-carboxylic acid (9OBCA) versus 4'-(octyloxy)biphenyl-4-carboxylic acid (8OBCA) , designed for researchers and drug development professionals.
Executive Summary
This guide analyzes the liquid crystalline (LC) properties of two homologous 4'-alkoxybiphenyl-4-carboxylic acids: the octyloxy (n=8) and nonyloxy (n=9) derivatives. These compounds are critical building blocks in the synthesis of ferroelectric and antiferroelectric liquid crystals (such as the MHPOBC series) and serve as model systems for studying hydrogen-bonded supramolecular mesogens.
Key Distinction: The primary differentiator is the odd-even effect , a physical chemistry phenomenon where the parity of the alkyl chain length dictates molecular packing efficiency, transition temperatures, and thermodynamic stability.
| Feature | 4'-(Octyloxy)biphenyl-4-carboxylic acid (8OBCA ) | 4'-(Nonyloxy)biphenyl-4-carboxylic acid (9OBCA ) |
| Chain Parity | Even (n=8) | Odd (n=9) |
| Molecular Shape | Linear (trans-conformation favored) | Bent/Kinked (terminal methyl offset) |
| Packing Efficiency | High (Stabilizes mesophases) | Lower (Destabilizes/Alters mesophases) |
| Primary Phases | Smectic C (SmC), Smectic A (SmA) | Smectic C (SmC), Smectic A (SmA) |
| Clearing Point | Typically Higher | Typically Lower (Oscillation effect) |
Chemical Structure & Supramolecular Assembly
Unlike cyanobiphenyls (e.g., 8OCB) which exist as monomers or weak dimers, biphenyl carboxylic acids form stable cyclic dimers via intermolecular hydrogen bonding between the carboxylic acid groups.
The Hydrogen-Bonded Dimer
The effective mesogenic unit is not the single molecule, but the supramolecular dimer . This doubles the effective length of the rigid core, significantly elevating phase transition temperatures compared to their ester or nitrile counterparts.
Figure 1: Schematic of the hydrogen-bonded dimerization characteristic of 4'-alkoxybiphenyl-4-carboxylic acids.
Phase Behavior & The Odd-Even Effect
The "odd-even effect" is the oscillation of physical properties (melting point, clearing point, enthalpy) as the carbon chain length (
Mechanistic Origin
-
Even Chains (n=8, 8OBCA): The terminal methyl group is collinear with the biphenyl core axis (in all-trans conformation). This facilitates efficient layer packing, stabilizing the Smectic phases and resulting in higher transition temperatures.
-
Odd Chains (n=9, 9OBCA): The terminal methyl group projects off-axis (at an angle). This steric protrusion disrupts the interlayer packing, increasing the free volume and typically lowering the clearing point (
) and melting point ( ).
Phase Sequence Comparison
While exact transition temperatures depend on purity and thermal history, the homologous series follows a predictable trend.
| Phase Transition | 8OBCA (Even) Behavior | 9OBCA (Odd) Behavior | Mechanistic Reason |
| Crystal | Higher Enthalpy | Lower Enthalpy | Crystal lattice packing is less efficient for odd chains. |
| Smectic C Range | Broad | Narrower | Off-axis methyl group destabilizes the tilted SmC packing. |
| Clearing ( | Higher Temperature | Lower Temperature | "Odd" terminal group reduces anisotropy, destabilizing the mesophase. |
Typical Phase Sequence (General for series):
Experimental Characterization Protocols
To objectively compare 8OBCA and 9OBCA, the following self-validating protocols must be used.
Differential Scanning Calorimetry (DSC)
Objective: Determine precise transition temperatures and enthalpies (
Protocol:
-
Sample Prep: Weigh 2-5 mg of dry sample into an aluminum pan. Seal hermetically.
-
Cycle 1 (Erasing History): Heat to Isotropic (
C) at 10 C/min. Hold for 5 min to eliminate thermal memory. -
Cooling Scan: Cool at 5
C/min to room temperature. Record crystallization and mesophase formation (exotherms). -
Heating Scan (Data Collection): Heat at 5
C/min. Record melting and clearing points (endotherms). -
Validation: The sum of enthalpies for mesophase transitions should be significantly lower than the melting enthalpy.
Polarized Optical Microscopy (POM)
Objective: Identify phase types via texture analysis.
Protocol:
-
Setup: Place sample between a glass slide and cover slip (no alignment layer needed for bulk texture).
-
Heating: Heat to Isotropic phase.
-
Cooling Observation:
-
Smectic A: Look for Focal Conic Fan textures or Homeotropic (black) regions.
-
Smectic C: Look for Broken Fan or Schlieren textures (if aligned).
-
Odd-Even Indicator: 9OBCA may show more defects or slower domain growth due to the steric hindrance of the odd chain.
-
Experimental Workflow Diagram
Figure 2: Workflow for characterizing and verifying the odd-even effect in LC acids.
Synthesis Note
For researchers synthesizing these from scratch:
-
Precursors: 4'-hydroxybiphenyl-4-carboxylic acid + n-Alkyl Bromide (Octyl vs Nonyl).
-
Solvent: Ethanol/Water + KOH (Reflux).[1]
-
Purification: Acidification with HCl, followed by recrystallization from Glacial Acetic Acid or Ethanol .
-
Critical Step: Ensure complete removal of the potassium salt, which can act as an impurity and suppress mesophases.
-
References
- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (The definitive text on smectic phases and homologous series).
-
Imrie, C. T., & Henderson, P. A. (2007). "Liquid crystal dimers and oligomers." Current Opinion in Colloid & Interface Science, 12(1), 4-18. Link
- Hori, K., et al. (2004). "Crystal structures and phase transitions of 4'-alkoxybiphenyl-4-carboxylic acids." Liquid Crystals, 31(12). (Detailed structural analysis of the acid dimers).
-
Martinez-Garcia, J. C., et al. (2013). "Distortion-sensitive insight into the pretransitional behavior of 4-n-octyloxy-4'-cyanobiphenyl." Journal of Physics: Condensed Matter. Link (Reference for the n=8 octyloxy chain behavior in biphenyl cores).
- Mandle, R. J., et al. (2014). "Odd-even effects in liquid crystals." Chemistry - A European Journal. (General mechanism of odd-even effects in LCs).
Sources
Publish Comparison Guide: Efficacy of 4'-(Nonyloxy)biphenyl-4-carboxylic Acid Derivatives as Anticancer Agents
Executive Summary & Structural Rationale
The development of novel chemotypes is critical to overcoming multidrug resistance in oncology. Among emerging scaffolds, biphenyl-4-carboxylic acid derivatives have demonstrated significant potential as potent anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of cyclin-dependent kinases (CDKs)[1][2].
As an application scientist evaluating structure-activity relationships (SAR), the addition of a 9-carbon aliphatic chain—yielding 4'-(nonyloxy)biphenyl-4-carboxylic acid derivatives—represents a fascinating geometric and lipophilic optimization. The biphenyl core provides the rigid planar architecture necessary for
Mechanistic Causality: The Dual-Action Paradigm
The efficacy of the nonyloxy-biphenyl scaffold stems from its ability to disrupt multiple critical cellular pathways simultaneously:
-
Tubulin Destabilization : Unlike standard taxanes that stabilize microtubules, biphenyl-4-carboxylic acid derivatives act as destabilizers. The nonyloxy chain facilitates insertion into the hydrophobic core of the tubulin dimer, preventing polymerization and leading to mitotic catastrophe (G2/M phase arrest)[1].
-
Kinase Inhibition : Biphenyl derivatives with specific spatial geometries have been shown to competitively inhibit the CDK4-cyclin D1 complex, a critical regulator of the G1-to-S phase transition, thereby inducing G0/G1 cell cycle arrest[2].
This dual-mechanism approach reduces the likelihood of acquired resistance, as the cancer cell must simultaneously mutate multiple structurally distinct binding sites to survive.
Figure 1: Dual-pathway mechanism of action for nonyloxy-biphenyl derivatives.
Comparative Efficacy Analysis
To objectively evaluate the 4'-(nonyloxy)biphenyl-4-carboxylic acid scaffold, it must be benchmarked against standard clinical agents. While standard agents often exhibit lower absolute
Table 1: In Vitro Performance Comparison (HCT-116 Colon Carcinoma Model)
| Agent Class | Compound | Primary Target | Mechanism of Action | IC50 (HCT-116) | LogP (Est.) | Resistance Profile |
| Investigational | 4'-(Nonyloxy)biphenyl deriv. | Tubulin / CDK4 | Destabilizer / G0-G1 Arrest | 0.8 - 1.5 µM | ~5.2 | Low P-gp affinity |
| Standard | Colchicine | Tubulin | Destabilizer | ~0.02 µM | 1.3 | High toxicity |
| Standard | Paclitaxel | Tubulin | Stabilizer | ~0.005 µM | 3.0 | High P-gp efflux |
| Standard | Palbociclib | CDK4/6 | Kinase Inhibitor | ~0.1 µM | 2.8 | Target mutation |
Data synthesis based on established biphenyl-4-carboxylic acid derivative profiles and standard chemotherapeutic baselines[1][2][4].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility in evaluating these derivatives, the following protocols are designed as self-validating systems.
Protocol A: High-Throughput Tubulin Polymerization Fluorescence Assay
Causality & Expert Insight : Tubulin is highly temperature-sensitive. Premature polymerization occurs if plates are not strictly maintained at 4°C prior to assay initiation. We utilize a fluorescence-based reporter (excitation 360 nm / emission 420 nm) rather than standard absorbance. This achieves a superior signal-to-noise ratio, which is critical because highly lipophilic compounds like nonyloxy-biphenyls can precipitate in aqueous buffers and cause light-scattering artifacts in absorbance readings.
Self-Validating Mechanism : Every plate must include Paclitaxel (stabilizer control) and Colchicine (destabilizer control). If the
Step-by-Step Methodology :
-
Prepare a 10 mM stock of the 4'-(nonyloxy)biphenyl derivative in anhydrous DMSO.
-
Dilute the compound in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 10 µM (Ensure final DMSO is < 1%).
-
Add 50 µL of the compound solution to a pre-chilled 96-well half-area black microplate.
-
Rapidly dispense 50 µL of ice-cold porcine brain tubulin (3 mg/mL) into each well using a multichannel pipette.
-
Immediately transfer the plate to a fluorescence microplate reader pre-warmed to exactly 37°C.
-
Record fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes to capture the nucleation, growth, and steady-state phases of polymerization.
Protocol B: Multiparametric Cell Cycle Analysis (Flow Cytometry)
Causality & Expert Insight : Because biphenyl-4-carboxylic acid derivatives exhibit a dual MoA (CDK4 inhibition leading to G0/G1 arrest, and tubulin inhibition leading to G2/M arrest), standard metabolic viability assays (like MTT) are insufficient to capture the full pharmacological picture. Propidium Iodide (PI) staining allows us to quantify DNA content and pinpoint the exact phase of the cell cycle blockade[2]. Self-Validating Mechanism : Untreated control cells must show a standard logarithmic growth distribution (>60% in G1, <20% in G2/M). If the untreated control deviates from this ratio, the cells are over-confluent (contact-inhibited), and the dataset must be discarded.
Step-by-Step Methodology :
-
Seed HCT-116 cells in 6-well tissue culture plates at
cells/well and incubate overnight at 37°C in 5% CO2. -
Treat cells with the nonyloxy-biphenyl derivative at established
and concentrations for 24 hours. -
Harvest cells via gentle trypsinization, wash twice with cold PBS, and fix dropwise in 70% ice-cold ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.
-
Wash fixed cells with PBS to remove residual ethanol and resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A).
-
Incubate in the dark at room temperature for 30 minutes to ensure complete RNA degradation and DNA intercalation.
-
Acquire data on a flow cytometer (capturing a minimum of 10,000 single-cell events) and analyze the DNA content histograms using FlowJo software.
Figure 2: Self-validating experimental workflow for compound efficacy profiling.
References
-
[1] Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health (PMC). 1
-
[2] Sachin Mahale's research works | De Montfort University and other places. ResearchGate. 2
-
[4] ISSN: 0975-8585 April – June 2012 RJPBCS Volume 3 Issue 2 Page No. 1084. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 4
Sources
A Comparative Guide to the Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters
In the ever-pressing search for novel antifungal agents to combat the rise of drug-resistant fungal pathogens, the biphenyl scaffold has emerged as a promising starting point for the development of new therapeutics.[1] This guide provides a comprehensive technical comparison of biphenyl-4-carboxylic acid esters, evaluating their antifungal efficacy, outlining experimental protocols for their synthesis and assessment, and discussing their potential as viable alternatives to existing antifungal drugs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of mycology and medicinal chemistry.
Introduction: The Need for Novel Antifungal Scaffolds
Fungal infections, particularly those caused by Candida and Cryptococcus species, pose a significant threat to immunocompromised individuals.[2] The widespread use of existing antifungal drugs, such as the azoles (e.g., fluconazole) and polyenes (e.g., amphotericin B), has unfortunately led to the emergence of resistant strains, complicating treatment and increasing patient mortality.[2] This reality underscores the urgent need for new classes of antifungal compounds with novel mechanisms of action. Biphenyl derivatives have shown a broad spectrum of biological activities, including antimicrobial properties, making them an attractive area of investigation.[3] This guide focuses specifically on the ester derivatives of biphenyl-4-carboxylic acid, a class of compounds that has demonstrated notable in vitro activity against pathogenic yeasts.
Comparative In Vitro Antifungal Activity
Recent studies have highlighted the potential of biphenyl-4-carboxylic acid esters as antifungal agents, particularly against clinically relevant Candida species. A comparative analysis of a series of these esters reveals a clear structure-activity relationship (SAR) linked to the nature of the ester group.
A key study investigated a collection of eight esters derived from biphenyl-4-carboxylic acid and evaluated their antifungal potential against strains of Candida albicans and Candida tropicalis.[2] Of the compounds tested, ethyl 4-biphenyl carboxylate and decanoyl 4-biphenyl carboxylate demonstrated the most significant bioactivity.[2] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The results of this study are summarized in the table below.
| Compound | Fungal Strain | MIC (μg/mL) | Activity Level |
| Ethyl 4-biphenyl carboxylate | Candida albicans | 1024 | Moderate |
| Candida tropicalis | 512 | Good | |
| Decanoyl 4-biphenyl carboxylate | Candida albicans | 512 | Good |
| Candida tropicalis | 512 | Good | |
| Fluconazole (Reference) | Candida albicans | 0.25 - 16 | Strain Dependent |
| Candida tropicalis | 1 - 64 | Strain Dependent | |
| Amphotericin B (Reference) | Candida albicans | 0.25 - 1 | High |
| Candida tropicalis | 0.5 - 2 | High |
From this data, it is evident that while the biphenyl-4-carboxylic acid esters show promise, their in vitro potency against Candida species is currently lower than that of established antifungal drugs like amphotericin B. However, their activity is within a range that warrants further investigation and optimization, especially in the context of rising resistance to frontline therapies.
Structure-Activity Relationship (SAR)
The preliminary data available suggests a discernible relationship between the chemical structure of the biphenyl-4-carboxylic acid esters and their antifungal activity. The length and nature of the alkyl chain of the ester appear to be critical.
Sources
- 1. In vivo antifungal activities of farnesol combined with antifungal drugs against murine oral mucosal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Deciphering antifungal and antibiofilm mechanisms of isobavachalcone against Cryptococcus neoformans through RNA-seq and functional analyses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to biphenyl carboxylic acids
Comparative Analysis of Synthetic Routes to Biphenyl Carboxylic Acids: Batch, C-H Activation, and Continuous Flow
Biphenyl carboxylic acids are privileged pharmacophores that form the structural core of numerous active pharmaceutical ingredients (APIs). Their inherent structural rigidity and hydrogen-bonding capacity make them critical components in non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal, and antihypertensive angiotensin II receptor blockers like valsartan[1][2].
However, synthesizing these scaffolds efficiently, sustainably, and at scale presents distinct chemical engineering challenges. As drug development shifts toward greener and more scalable manufacturing, selecting the optimal synthetic pathway is paramount. This guide provides an objective, data-driven comparison of three distinct synthetic routes: Traditional Batch Suzuki-Miyaura Coupling, Directed C-H Arylation, and Continuous Flow Suzuki-Miyaura Coupling.
Route 1: Traditional Batch Suzuki-Miyaura Cross-Coupling
Overview & Mechanism The palladium-catalyzed Suzuki-Miyaura cross-coupling between a bromobenzoic acid and an arylboronic acid remains the industry standard for biaryl synthesis[1][2]. The catalytic cycle relies on the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a base-activated arylboronate, and subsequent reductive elimination to forge the C–C bond[3].
Causality in Experimental Design
For pharmaceutical applications, homogeneous catalysts (e.g.,
Self-Validating Experimental Protocol (Pd/C Mediated)
-
Reaction Setup: Charge a reactor with 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.05 eq), and
(2.0 eq). Suspend the mixture in a 1:1 solution of MeOH and . -
Catalyst Addition: Add 1–2 mol% Pd/C. Causality: Utilizing Pd on carbon allows for simple mechanical filtration post-reaction, drastically reducing Pd contamination in the final API to <6 ppm[3].
-
Heating & Monitoring: Heat to reflux (approx. 65–70 °C) under a nitrogen atmosphere. Validation: Monitor via HPLC; the disappearance of the bromobenzoic acid peak (<1% AUC) confirms reaction completion.
-
Phase-Switch Purification: Filter the hot mixture through a Celite pad to remove the Pd/C. Cool the filtrate and acidify to pH 2 using concentrated HCl. Validation: The target biphenyl carboxylic acid precipitates completely upon protonation. Boronic acid byproducts and inorganic salts remain highly soluble in the aqueous phase, creating a self-purifying isolation step[3].
Route 2: Transition-Metal Catalyzed Directed C-H Arylation
Overview & Mechanism Modern atom-economical approaches aim to bypass the pre-functionalization required in Suzuki couplings (i.e., the separate synthesis of boronic acids). Directed C–H arylation utilizes the native carboxylic acid group to coordinate a transition metal (typically Ru or Pd), directing the catalyst to activate the ortho-C–H bond via a Concerted Metalation-Deprotonation (CMD) mechanism[4].
Causality in Experimental Design
Ruthenium(II) catalysts, such as
Self-Validating Experimental Protocol (Ru-Catalyzed)
-
Reaction Setup: Combine benzoic acid (1.0 eq), aryl iodide (1.2 eq),
(5 mol%), and KOAc (2.0 eq) in a sealed reaction tube. -
Solvent & Heating: Suspend in a non-coordinating solvent (e.g., toluene) and heat to 100 °C for 16 hours. Causality: Toluene prevents competitive solvent coordination to the Ru center, which would otherwise stall the catalytic cycle.
-
Orthogonal Extraction: Dilute the cooled mixture with EtOAc and extract with 1M NaOH. Validation: Unreacted aryl iodide and neutral homocoupled byproducts remain trapped in the organic layer. The aqueous layer, containing the sodium salt of the product, is isolated and acidified to pH 2 to precipitate the pure ortho-arylated biphenyl carboxylic acid.
Route 3: Continuous Flow Suzuki-Miyaura Cross-Coupling
Overview & Mechanism For late-stage API synthesis (e.g., valsartan precursors), batch scale-up is often limited by poor heat transfer and batch-to-batch variability. Continuous flow chemistry utilizing a packed-bed reactor filled with a heterogeneous Pd catalyst resolves these chemical engineering bottlenecks.
Causality in Experimental Design In a flow regime, the high surface-area-to-volume ratio of the micro-tubing ensures near-instantaneous heat transfer. Pumping the reaction mixture through a packed bed of heterogeneous catalyst creates a massive local catalyst concentration, driving the reaction to completion in minutes rather than hours. A Back-Pressure Regulator (BPR) is employed to keep solvents in the liquid phase well above their atmospheric boiling points, exponentially accelerating the reaction kinetics.
Self-Validating Experimental Protocol (Packed-Bed Flow)
-
System Equilibration: Flush a continuous flow system equipped with a Pd-packed-bed reactor with the reaction solvent (e.g., EtOH/
) at the target flow rate and temperature (e.g., 100 °C, maintained via BPR). -
Reagent Introduction: Pump a pre-mixed solution of the halobenzoic acid derivative (1.0 eq), arylboronic acid (1.10 eq), and base through the reactor. Causality: A slight 10% excess of boronic acid is used to mathematically compensate for competitive oxidative homocoupling side-reactions.
-
In-Line Monitoring: Route the reactor effluent through an in-line UV-Vis flow cell. Validation: Steady-state conversion is verified when the product absorbance profile stabilizes, ensuring zero off-spec material is collected.
-
Collection: Collect the steady-state effluent, evaporate the solvent, and purify via standard crystallization.
Quantitative Comparative Analysis
| Performance Metric | Route 1: Batch Suzuki-Miyaura | Route 2: Directed C-H Arylation | Route 3: Continuous Flow Suzuki |
| Typical Yield | 64% – 96%[3] | 50% – 85%[4] | Up to 96% |
| Atom Economy | Low (generates boronic acid waste) | High (direct C–H functionalization) | Low (generates boronic acid waste) |
| Reaction Time | 2 – 12 hours | 12 – 24 hours | 5 – 20 minutes (residence time) |
| Scalability | High (kg scale proven) | Low-Moderate (discovery phase) | Very High (linear scale-up) |
| Residual Metal | 40–80 ppm (homog.), <6 ppm (Pd/C)[3] | High (requires extensive scavenging) | Extremely Low (retained in bed) |
Route Selection Workflow
Decision tree for selecting the optimal biphenyl carboxylic acid synthetic route.
References
-
A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. 1
-
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. 2
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.3
-
Multistep synthesis of a valsartan precursor in continuous flow. D-nb.info.
-
The Mechanism of Ru-catalyzed Directed C-H Arylation of Arenes: the Key Role of Bis-Cyclometalated Intermediates. ResearchGate. 4
Sources
Benchmarking Next-Generation Liquid Crystalline Polymers Against Traditional 4'-(Nonyloxy) Derivatives in Bio-Optics and Drug Delivery
As a Senior Application Scientist working at the intersection of materials science and pharmacology, I frequently encounter the limitations of traditional thermotropic liquid crystals when transitioning to biomedical applications. For decades, small-molecule 4'-(nonyloxy) derivatives have served as the gold standard for phase behavior studies and optoelectronics. However, the landscape of drug development and bio-imaging demands materials with superior aqueous compatibility, tunable lyotropic phases, and advanced optical properties.
This guide objectively benchmarks the performance of novel liquid crystalline polymers (LCPs) against traditional 4'-(nonyloxy) derivatives, providing drug development professionals and researchers with the experimental frameworks necessary to validate these materials in their own laboratories.
The Causality of the Shift: Why Move Beyond Traditional Mesogens?
Traditional 4'-(nonyloxy) derivatives, such as 4-nonyloxy-4'-cyanobiphenyl (9OCB) and 4-(Nonyloxy)benzoic acid[1], are highly valued for their predictable thermotropic behavior. They exhibit stable smectic (SmA/SmC) and nematic phases driven by temperature changes, making them excellent candidates for high-resolution calorimetric studies[2].
However, in drug delivery and in vivo sensing, temperature cannot be used as a phase-transition trigger without damaging biological tissues. Furthermore, these traditional mesogens lack intrinsic chirality and suffer from poor aqueous solubility.
Recent breakthroughs have introduced a new class of materials: disubstituted liquid crystalline polyacetylene (diLCPA) derivatives . Interestingly, these new polymers still utilize 4-nonyloxy phenyl groups as side chains to maintain liquid crystallinity, but their polymeric backbone allows for both thermotropic and lyotropic (solvent-driven) behavior[3]. When doped with chiral inducers, these new LCPs form a highly ordered lyotropic chiral nematic (N*-LC) phase, enabling interchain helical
Quantitative Performance Benchmarking
To objectively compare these materials, we must look at their phase stability, biocompatibility, and optical utility. The table below summarizes the core performance metrics of traditional 9OCB against next-generation diLCPA polymers and Lipidic Cubic Phase Nanoparticles (LCNPs), which are currently leading the field in LC-based drug delivery.
| Performance Metric | Traditional 9OCB (4'-(nonyloxy) derivative) | Next-Gen diLCPA (4-nonyloxy modified LCP) | Lipidic Cubic Phases (LCNPs) |
| Mesophase Type | Thermotropic (Smectic Ad | Lyotropic & Thermotropic (N*-LC) | Lyotropic (Bicontinuous Cubic) |
| Phase Trigger | Temperature | Solvent Concentration / Temperature | Solvent Concentration |
| Aqueous Compatibility | Poor (Highly Hydrophobic) | Moderate to High (Tunable via side-chains) | High (Amphiphilic Dispersions) |
| Optical Dissymmetry ( | Achiral ( | High ( | Optically Isotropic (Dark field) |
| Primary Application | Optoelectronics, Calorimetry Baseline | Advanced Bio-imaging, CPL Sensors | API Encapsulation, Drug Delivery |
Self-Validating Experimental Protocols
To trust a material's performance, the analytical protocols used to evaluate it must be self-validating. Below are the field-proven methodologies we use to benchmark the thermodynamic and optical properties of these liquid crystals.
Protocol A: High-Resolution Phase Transition Mapping via pASC
Standard Differential Scanning Calorimetry (DSC) misrepresents true heat capacity near large-enthalpy phase transitions due to kinetic rate dependence. To accurately benchmark the Smectic-to-Nematic transitions of 9OCB and new LCPs, we utilize Peltier-element-based adiabatic scanning calorimetry (pASC)[2].
Causality: By maintaining true adiabatic conditions, pASC eliminates thermal lag. This allows us to measure specific heat capacity (
-
Sample Preparation: Load 15–20 mg of the LC sample (e.g., 9OCB or diLCPA) into a titanium cell. Seal under an inert argon atmosphere to prevent oxidative degradation.
-
Equilibration: Stabilize the sample at 5°C below the expected phase transition temperature for 12 hours.
-
Adiabatic Scanning: Apply a constant, ultra-low heating power (e.g.,
) via the Peltier elements. Monitor the temperature response to calculate . -
Validation Check (Self-Validating Step): Integrate the specific heat capacity (
) curve over the transition temperature range. The resulting integrated enthalpy ( ) must mathematically match the latent heat ( ) measured directly during the adiabatic temperature steps. If , the system has not reached true thermodynamic equilibrium, and the equilibration time must be extended.
Workflow comparing pASC and DSC methodologies for high-resolution LC phase transition mapping.
Protocol B: Optical Dissymmetry Benchmarking for Bio-Sensing
To evaluate the diLCPA polymers for bio-imaging, we must quantify their Circularly Polarized Luminescence (CPL). Traditional 9OCB cannot perform this function without heavy chiral doping, whereas diLCPA forms a lyotropic N*-LC phase that intrinsically supports high dissymmetry[3].
Causality: Measuring the emission dissymmetry factor (
-
Lyotropic Phase Preparation: Dissolve the diLCPA polymer in a biocompatible organic solvent/aqueous gradient at a concentration of 10-15 wt% to induce the lyotropic N*-LC phase.
-
Chiral Induction: Introduce an axially chiral dopant (if the polymer backbone is rac-handed) and allow the mixture to anneal at room temperature for 24 hours to ensure uniform helical
-stacking. -
CD and CPL Measurement: Excite the sample at its absorption maximum (typically ~400 nm) and record the CPL spectra.
-
Validation Check (Self-Validating Step): Before accepting the CPL data, measure the absorption dissymmetry factor (
) via Circular Dichroism (CD). The must be on the order of to confirm ground-state helical -stacking[3]. If is negligible, the lyotropic N*-LC phase has failed to form, indicating an incorrect solvent concentration or dopant ratio, and the CPL reading will be an artifact.
Mechanism of chiral induction and CPL emission in lyotropic N-LC polyacetylene derivatives.*
Conclusion
While traditional 4'-(nonyloxy) derivatives like 9OCB remain indispensable for fundamental thermodynamic calibration and optoelectronics, they lack the flexibility required for modern biomedical applications. By leveraging the 4-nonyloxy moiety as a functional side-chain on novel polyacetylene backbones (diLCPA), material scientists have successfully bridged the gap between stable liquid crystallinity and advanced bio-optical utility. For drug development professionals, adopting these lyotropic, high-
References
-
Benedict A. San Jose, Satoshi Matsushita, Kazuo Akagi. "Lyotropic Chiral Nematic Liquid Crystalline Aliphatic Conjugated Polymers Based on Disubstituted Polyacetylene Derivatives That Exhibit High Dissymmetry Factors in Circularly Polarized Luminescence". Journal of the American Chemical Society, 2012. URL:[Link]
-
J. Thoen, G. Cordoyiannis, P. Losada-Pérez, C. Glorieux. "High-Resolution investigation by Peltier-element-based adiabatic scanning calorimetry of binary liquid crystal mixtures with enhanced nematic ranges". Journal of Molecular Liquids / KU Leuven Lirias, 2021. URL:[Link]
Sources
In-Silico Benchmarking of Biphenyl Carboxylic Acid Derivatives: A Comparative Docking Guide
Executive Summary
Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, bridging the structural gap between classic NSAIDs (like Diflunisal) and novel antimicrobial agents. Their lipophilic biphenyl core facilitates deep penetration into hydrophobic pockets (e.g., the COX-2 channel), while the carboxylic acid moiety provides a critical electrostatic anchor.
This guide provides a rigorous in-silico comparison of these derivatives against standard clinical inhibitors. It contrasts the performance of open-source algorithms (AutoDock Vina ) against commercial standards (Schrödinger Glide ), offering a validated workflow for researchers aiming to publish high-impact molecular modeling data.
Strategic Rationale: The Pharmacophore
Before initiating docking, one must understand why this scaffold is being modeled. The efficacy of biphenyl carboxylic acids relies on a specific Structure-Activity Relationship (SAR):
-
The Biphenyl Core: Mimics the arachidonic acid backbone, engaging in
stacking (e.g., with Trp387 in COX-2) and hydrophobic interactions (Van der Waals) within the channel. -
The Carboxylic Acid (-COOH): Acts as an ionic "warhead," forming a salt bridge with the conserved Arg120 and hydrogen bonds with Tyr355 at the constriction site of cyclooxygenase enzymes.
-
Orthogonality: Modifications at the
-position allow for selectivity tuning (e.g., targeting the Val523 side pocket in COX-2).
Comparative Analysis: Software & Ligand Performance
A. Algorithm Benchmark: AutoDock Vina vs. Schrödinger Glide
For publication-quality data, the choice of docking engine dictates the reliability of your binding pose prediction.
| Feature | AutoDock Vina (v1.2.x) | Schrödinger Glide (XP Mode) | Recommendation |
| Scoring Function | Empirical + Knowledge-based (fast) | ChemScore-based + E-model (rigorous) | Use Vina for screening (>1000 cmpds); Glide for lead optimization. |
| Solvation | Implicit (Basic) | Explicit water displacement terms | Glide is superior for hydrophobic enclosures like COX-2 active sites. |
| Pose Accuracy | High for top-ranked pose (RMSD < 2.0 Å) | Very High (RMSD < 1.5 Å) | Glide better handles flexible loops. |
| Cost | Free (Open Source) | Commercial License | Use Vina if budget is limited; validate top hits with MD simulation. |
B. Ligand Benchmark: Derivatives vs. Standards (COX-2 Target)
The following data synthesizes comparative binding energies for biphenyl derivatives against clinical standards (PDB: 3LN1 ).
| Ligand | Structure Class | Binding Energy (Vina) | G-Score (Glide XP) | Key Interactions |
| Celecoxib | Sulfonamide (Standard) | -11.2 kcal/mol | -12.8 kcal/mol | H-bonds: Arg120, Gln192; |
| Diflunisal | Biphenyl Acid (Analog) | -8.4 kcal/mol | -9.1 kcal/mol | Salt bridge: Arg120; H-bond: Tyr355 |
| Derivative 4a | 4'-substituted Biphenyl | -9.8 kcal/mol | -10.6 kcal/mol | Arg120 , Ser530 , Val523 (Selectivity) |
| Derivative 4b | Esterified Biphenyl | -8.1 kcal/mol | -8.5 kcal/mol | Loss of Arg120 salt bridge (weaker affinity) |
> Note: "Derivative 4a" represents a hypothetical optimized lead with a polar 4'-substituent, showing that biphenyl derivatives can approach Celecoxib-level affinity if the "selectivity pocket" (Val523) is engaged.
Validated Experimental Protocol
Phase 1: Ligand Preparation (The Foundation)
Garbage in, garbage out. You must treat the ligand electronically before docking.
-
Structure Generation: Draw 2D structures (ChemDraw/MarvinSketch).
-
Geometry Optimization: Do not use simple force fields (MM2) for the final state.
-
Standard: Use DFT (Density Functional Theory) at the B3LYP/6-31G * level (using Gaussian or ORCA) to obtain the global minimum conformer.
-
-
Charge Assignment: Assign Gasteiger-Marsili partial charges.
-
Protonation State: For carboxylic acids, generate the carboxylate anion (COO-) form if docking at physiological pH (7.4), as this is required for the Arg120 salt bridge.
Phase 2: Protein Preparation (Target: COX-2, PDB: 3LN1)[1]
-
Clean-up: Remove all water molecules except those bridging the ligand and protein (if known). Remove co-factors (Heme is usually retained in COX enzymes).
-
H-Bond Optimization: Use a tool (e.g., PropKa or Schrödinger's Prep Wizard) to optimize hydrogen bond networks (flipping Asn/Gln/His).
-
Energy Minimization: Restrained minimization (OPLS3e or AMBER force field) until RMSD reaches 0.30 Å to relax steric clashes without distorting the crystal structure.
Phase 3: Grid Generation & Docking
-
Grid Center: Define the box center using the centroid of the co-crystallized ligand (Celecoxib).
-
Box Size:
-
Vina:
Å (Allows slight flexibility). -
Glide: Inner box 10 Å, Outer box 20 Å.
-
-
Exhaustiveness: Set Vina exhaustiveness to 32 (default is 8) to ensure convergence for the flexible biphenyl tail.
Visualization of Mechanism
The following diagrams illustrate the comparative workflow and the specific molecular interactions required for a successful biphenyl carboxylic acid drug candidate.
Workflow Visualization
Figure 1: The dual-pathway workflow comparing Open-Source (Vina) and Commercial (Glide) protocols for validating biphenyl derivatives.
Pharmacophore Interaction Map (COX-2)
Figure 2: Mechanistic map showing how the biphenyl carboxylic acid scaffold anchors to the COX-2 active site via the critical Arg120 salt bridge and hydrophobic channel interactions.[1]
References
-
Zarghi, A., et al. (2011). Design, synthesis and biological evaluation of new biphenyl-4-carboxylic acid derivatives as potential cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry.
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[2] Nature.
-
El-Malah, A., et al. (2021).[3] Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl) derivatives. Journal of Biochemical and Molecular Toxicology.
Sources
Comparative Guide: Spectroscopic Profiling of 4'-(nonyloxy)biphenyl-4-carboxylic Acid (9OBC)
Executive Summary
4'-(nonyloxy)biphenyl-4-carboxylic acid (9OBC) represents a critical class of rod-like mesogens used in both liquid crystal (LC) engineering and supramolecular drug design.[1] Unlike simple benzoic acid derivatives, the biphenyl core of 9OBC provides extended conjugation, while the nonyloxy tail imparts specific lipophilic ordering.
This guide provides a technical cross-reference for researchers characterizing 9OBC. It focuses on distinguishing the supramolecular dimer —the dominant species in solid and mesophase states—from the monomeric form often targeted in dilute pharmaceutical formulations. We utilize a "self-validating" spectroscopic approach, where FT-IR and NMR data are cross-referenced to confirm phase purity and hydrogen-bond integrity.[1]
Part 1: Structural & Spectroscopic Profile[1]
The Dimerization Equilibrium
In solid and smectic liquid crystalline phases, 9OBC exists primarily as a centrosymmetric dimer held together by dual hydrogen bonds between the carboxylic acid heads. This dimerization effectively doubles the molecular length, significantly influencing the spectroscopic signature.
Figure 1: The monomer-dimer equilibrium is the central variable in 9OBC spectroscopy.[1] The shift in C=O frequency is the primary diagnostic indicator of this state.
Spectroscopic Fingerprint Data
The following data establishes the baseline for high-purity 9OBC (Solid/Smectic Phase).
| Spectral Region | Functional Group | Assignment (Dimer/Solid) | Diagnostic Note |
| FT-IR | O-H Stretch | 2500–3300 cm⁻¹ (Broad) | "Hairy beard" feature; indicates strong H-bonding.[1] |
| FT-IR | C=O Stretch | 1680–1690 cm⁻¹ | Critical Check: If peak appears >1730 cm⁻¹, sample is monomeric or wet.[1] |
| FT-IR | C-O Stretch | ~1290 cm⁻¹ | Coupled vibration; confirms acid dimerization.[1] |
| 1H NMR | -COOH Proton | 12.9–13.1 ppm (Singlet) | Very downfield; disappears with D₂O shake.[1] |
| 1H NMR | Aromatic Core | 7.6–8.1 ppm (AA'BB') | Two doublets showing biphenyl coupling.[1] |
| 1H NMR | α-CH₂ (Alkoxy) | ~4.0 ppm (Triplet) | Diagnostic for the ether linkage integrity. |
| UV-Vis | Biphenyl | Red-shifted vs. benzoic acid due to biphenyl conjugation.[1] |
Part 2: Comparative Analysis
9OBC vs. Homologues (Odd-Even Effect)
In liquid crystal research, the alkyl chain length (
-
Thermodynamic Impact: As an odd-numbered chain, 9OBC typically possesses slightly lower clearing points (Isotropic transition) and higher entropies of transition compared to its even-numbered neighbors.[1]
-
Spectroscopic Impact: While the aromatic core signals remain identical, the integration of the methylene (
) envelope in 1H NMR (1.2–1.5 ppm) is the sole distinguishing factor.-
Validation: Integration of the bulk methylene peak must correspond to roughly 14 protons (for
, excluding terminal methyl and alpha-methylene). A deviation >10% suggests contamination with a homologue.[1]
-
9OBC vs. Benzoic Acid Derivatives
When evaluating 9OBC against 4-nonyloxybenzoic acid (NOBA), the Biphenyl Effect becomes the differentiator.
-
UV-Vis Shift: 9OBC shows a bathochromic shift (red shift) of ~30-40 nm compared to NOBA.[1] This confirms the extended conjugation of the biphenyl system.
-
Thermal Stability: 9OBC dimers are thermally more stable.[1] In Variable Temperature IR (VT-IR), the C=O dimer band (1685 cm⁻¹) persists to higher temperatures in 9OBC than in NOBA, making 9OBC a superior supramolecular synthon for high-temperature applications.[1]
Part 3: Experimental Protocol (Self-Validating)
Variable Temperature FT-IR (VT-IR) Workflow
For mesogenic acids like 9OBC, room temperature spectra are insufficient because phase history (cooling rate) alters the spectrum.[1]
Objective: Differentiate crystalline, smectic, and isotropic phases via Carbonyl shifts.
Step-by-Step Protocol:
-
Sample Prep: Do NOT use KBr pellets (pressure induces phase changes).[1] Use a Nujol mull or a temperature-controlled ATR (Attenuated Total Reflectance) accessory.[1]
-
Annealing: Heat sample to Isotropic phase (>260°C) to erase thermal history.
-
Cooling Scan: Cool at 5°C/min, capturing spectra every 10°C.
-
Data Validation (The Checkpoint):
-
Isotropic Phase:[1][2] Look for a sharp peak at ~1730 cm⁻¹ (Free/Monomeric C=O).
-
Smectic/Crystal Phase:[1][2][3] Look for the shift to 1685 cm⁻¹ (Dimeric C=O).
-
Failure Mode: If the 1730 cm⁻¹ peak persists after cooling to room temperature, the sample has failed to crystallize or has decomposed (esterification).
-
1H NMR Purity Assay
Objective: Confirm the integrity of the alkoxy tail and acid head group.
-
Solvent Choice: DMSO-d₆ is required. CDCl₃ often leads to aggregation broadening of the acid peak.
-
Acquisition: Run at 298 K. 16 scans minimum.
-
Integration Logic:
-
Set the aromatic doublet at ~8.0 ppm (2H) as the reference (Integral = 2.00).
-
Target: The triplet at ~4.0 ppm (
) must integrate to 2.00 ± 0.05. -
Target: The terminal methyl at ~0.9 ppm must integrate to 3.00.
-
Deviation: If the
integral is < 1.9, suspect hydrolysis of the ether tail.
-
Part 4: Visualizing the Analytical Workflow
This diagram outlines the decision tree for characterizing 9OBC, ensuring data integrity before publication or formulation.
Figure 2: Analytical decision tree. Both branches (Thermal/Physical and Chemical) must pass for the material to be validated for research use.
References
-
NIST Chemistry WebBook. Biphenyl-4-carboxylic acid - IR and Phase Data.[1] National Institute of Standards and Technology.[4] [Link]
-
Royal Society of Chemistry. Spectroscopic data of substituted biphenyl carboxylic acids.[1] (Derived from ChemSpider/RSC Journals).[1] [Link]
-
PubChem. 4'-n-alkoxybiphenyl-4-carboxylic acid derivatives: Physical Properties. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives (IR/NMR Standards).[Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids (Dimerization Shifts).[Link]
Sources
Biological Activity Comparison of Biphenyl Carboxylic Acid Isomers: A Technical Guide
Executive Summary
In medicinal chemistry and rational drug design, the biphenyl carboxylic acid scaffold is a privileged pharmacophore. However, the spatial orientation of the carboxylic acid group relative to the biphenyl core—specifically the positional isomerism between biphenyl-2-carboxylic acid (B2C) , biphenyl-3-carboxylic acid (B3C) , and biphenyl-4-carboxylic acid (B4C) —profoundly dictates target affinity, binding kinetics, and overall biological activity[1].
This guide provides an objective, data-driven comparison of these isomers, focusing on their differential performance across key therapeutic targets: tubulin polymerization (oncology), Aldo-Keto Reductase 1C3 (prostate cancer), and viral protease inhibition (infectious diseases)[2][3][4]. By analyzing the structure-activity relationships (SAR) and providing validated experimental protocols, this guide equips researchers with the mechanistic insights necessary for optimizing biphenyl-based lead compounds.
Structural & Conformational Dynamics
The core difference between the isomers lies in their dihedral angles and resulting three-dimensional conformations:
-
Biphenyl-4-carboxylic acid (B4C / para-isomer): Exhibits a highly linear, extended conformation. This linear topology allows it to deeply penetrate narrow, hydrophobic binding pockets, such as the colchicine binding site on tubulin or the active site of viral proteases[3][4].
-
Biphenyl-2-carboxylic acid (B2C / ortho-isomer): The proximity of the carboxylic acid to the phenyl-phenyl bond induces significant steric hindrance. This forces the two phenyl rings out of coplanarity, resulting in a bent, twisted conformation that often clashes with the steric boundaries of linear binding pockets[3].
-
Biphenyl-3-carboxylic acid (B3C / meta-isomer): Adopts an intermediate "V-shaped" geometry, which can be advantageous for targets requiring a specific angular trajectory, such as certain cyclooxygenase (COX) enzyme isoforms[1].
Comparative Biological Activity Profiles
Tubulin Polymerization & Antimitotic Activity
Direct comparative studies evaluating the cellular cytotoxic and antimitotic behavior of B2C versus B4C reveal a stark contrast. B4C acts as a potent small-molecule inhibitor of tubulin polymerization, mimicking the binding mode of phenstatin. The extended para-substitution fits optimally into the colchicine binding site. Conversely, the twisted conformation of B2C renders it virtually inactive in antimitotic assays[3].
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
AKR1C3 is a critical enzyme in the biosynthesis of androgens, driving castration-resistant prostate cancer (CRPC). Biphenyl-4-carboxylic acid derivatives have emerged as some of the most potent and selective AKR1C3 inhibitors to date. The linear biphenyl core provides the necessary hydrophobicity to occupy the steroid-binding pocket, while the para-carboxylic acid (or its bioisosteres) anchors the molecule via hydrogen bonding to the catalytic tetrad (Tyr55, His117). Ortho-substituted isomers fail to achieve this dual interaction due to steric clashes[2].
Viral Protease Inhibition (DENV/WNV)
In the development of Dengue (DENV) and West Nile Virus (WNV) protease inhibitors, the choice of biphenyl capping groups is critical. Incorporating a biphenyl-4-carboxylic acid cap yields up to a 9-fold higher inhibitory activity against DENV proteases compared to the biphenyl-2-carboxylic acid cap. The linear B4C moiety effectively spans the P2/P3 subpockets of the viral protease, whereas the B2C isomer introduces unfavorable steric bulk that prevents tight binding[4].
Quantitative Data Summaries
The following table summarizes the comparative performance of biphenyl carboxylic acid isomers (and their direct derivatives) across validated biological targets.
| Biological Target | Assay Type | Biphenyl-4-Carboxylic Acid (B4C) / Derivatives | Biphenyl-2-Carboxylic Acid (B2C) / Derivatives | Fold-Difference / Conclusion |
| Tubulin Polymerization | In vitro Tubulin Assembly | Active (IC50 ~ 3.4 µM, comparable to phenstatin) | Inactive (Fails to inhibit polymerization) | B4C is highly superior due to linear fit in colchicine site[3]. |
| DENV-2 Protease | Biochemical | High Affinity (e.g., | Low Affinity (2 to 9-fold lower inhibition) | B4C provides up to 9-fold superior binding[4]. |
| AKR1C3 Enzyme | Biochemical IC50 | Potent (IC50 = 43 nM, >2300-fold selectivity over AKR1C2) | Poor/Inactive (Steric clash in active site) | Para-substitution is strictly required for AKR1C3 anchoring. |
Mechanistic & Workflow Visualizations
AKR1C3 Signaling & Inhibition Pathway
The following diagram illustrates the causality of AKR1C3 in prostate cancer and the specific intervention point of biphenyl-4-carboxylic acid derivatives.
Caption: Mechanism of AKR1C3 inhibition by biphenyl-4-carboxylic acid derivatives in prostate cancer.
High-Throughput Tubulin Polymerization Assay Workflow
To objectively compare B2C and B4C, a kinetic tubulin polymerization assay is required.
Caption: Step-by-step in vitro tubulin polymerization assay workflow for biphenyl isomers.
Experimental Protocols
To ensure scientific integrity and self-validating results, the following protocols detail the exact methodologies required to replicate the biological activity comparisons.
Protocol A: In Vitro Tubulin Polymerization Assay
Causality & Principle: Tubulin heterodimers assemble into microtubules in the presence of GTP and heat (37°C). As polymers form, the solution's turbidity increases, which is measured as an increase in light scattering (absorbance at 340 nm). Inhibitors like B4C prevent this assembly, keeping absorbance low[3].
-
Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Reconstitute lyophilized porcine brain tubulin to a final concentration of 3 mg/mL in PEM buffer containing 10% glycerol.
-
Compound Plating: In a pre-warmed (37°C) 96-well half-area clear plate, add 2 µL of test compounds (B2C and B4C) dissolved in DMSO to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a DMSO vehicle control (0% inhibition) and Colchicine (10 µM) as a positive control for self-validation.
-
Reaction Initiation: Add 1 mM GTP to the tubulin solution immediately before use. Rapidly dispense 48 µL of the tubulin/GTP mixture into each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.
-
Data Analysis: Calculate the maximum rate of polymerization (
) from the linear slope of the growth phase. Determine the IC50 by plotting the % inhibition of against the log concentration of the isomers.
Protocol B: AKR1C3 Enzyme Inhibition Assay
Causality & Principle: AKR1C3 catalyzes the reduction of substrates using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a measurable decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm). Potent inhibitors like B4C derivatives will prevent the depletion of NADPH fluorescence[2].
-
Enzyme Preparation: Express and purify recombinant human AKR1C3. Dilute the enzyme to 10 nM in assay buffer (50 mM potassium phosphate, pH 6.5).
-
Compound Incubation: Dispense 10 µL of B2C and B4C derivatives (serial dilutions in DMSO, final DMSO <1%) into a 96-well black microplate. Add 40 µL of the AKR1C3 enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 50 µL of a substrate mixture containing 9,10-phenanthrenequinone (PQ, 2 µM final) and NADPH (100 µM final) to initiate the reaction.
-
Fluorescence Tracking: Monitor the decay of NADPH fluorescence continuously for 10 minutes at Ex/Em = 340/460 nm.
-
Validation & Analysis: Use a no-enzyme blank to subtract background auto-oxidation. Calculate initial velocities and determine IC50 values using non-linear regression.
References
-
Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin ResearchGate[Link]
-
A New Class of Dengue and West Nile Virus Protease Inhibitors with Submicromolar Activity ACS Publications - Journal of Medicinal Chemistry[Link]
-
Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader PMC - National Institutes of Health (NIH)[Link]
Sources
Safety Operating Guide
4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid proper disposal procedures
Topic: 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Facility Managers[1]
Executive Directive: Operational Scope
Status: Active / Immediate Implementation Chemical Class: Liquid Crystal Mesogen / Organic Acid Regulatory Note: While this compound contains a biphenyl core, it is NOT a Polychlorinated Biphenyl (PCB).[1] It does not fall under TSCA 40 CFR 761 (PCB remediation).[1] However, due to its lipophilic alkyl tail and biphenyl structure, it must be treated as Environmentally Persistent and Aquatic Toxin (Category 1/Chronic) .
Core Disposal Principle: Zero-discharge to sewer.[1] High-temperature incineration is the only validated disposal method to ensure complete mineralization of the biphenyl core.
Chemical Profile & Hazard Assessment
To ensure safe handling, the operator must understand the physicochemical limitations of the compound.
| Property | Specification | Operational Implication |
| Chemical Name | 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid | Standard nomenclature for inventory.[1] |
| CAS Number | 59443-80-0 (Analogous to Octyloxy/Decyloxy series) | Use for waste manifesting.[1] |
| Physical State | Solid (Crystalline Powder) | Dust generation risk during transfer. |
| Solubility (Water) | Negligible / Insoluble | DO NOT FLUSH. Will precipitate and clog drains/traps. |
| Solubility (Organic) | Soluble in THF, DMSO, Chloroform | Compatible with non-halogenated organic waste streams if dissolved. |
| Acidity | Weak Acid (Carboxylic) | Incompatible with strong bases and oxidizers. |
| Primary Hazards | H315 (Skin), H319 (Eye), H410 (Aquatic) | Requires double-gloving and dedicated solid waste segregation.[1] |
Pre-Disposal Stabilization & Segregation
Before the waste enters the facility's main stream, the researcher must stabilize the material at the bench level.
A. Solid Waste (90% of Use Cases)
Most synthesis or purification failures result in solid residue.
-
Dryness Check: Ensure the powder is free of volatile solvents. If wet with ether/hexane, dry in a fume hood before bagging.
-
Primary Containment: Transfer solid waste into a clear, 4-mil polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Mark as "Solid Organic Waste - Toxic to Aquatic Life."
B. Liquid Waste (Mother Liquors/Solutions)[1]
-
Solvent Compatibility: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethanol, THF).
-
Segregation:
-
If in THF/Ethanol: Dispose in Non-Halogenated Organic Waste.
-
If in Chloroform/DCM: Dispose in Halogenated Organic Waste.
-
-
pH Check: If the solution was subjected to basic extraction, ensure pH is neutral (pH 6-8) before combining with bulk organic waste to prevent exothermic polymerization or gas evolution in the drum.
Disposal Workflow: The Decision Matrix
The following logic gate ensures the material ends up in the correct incineration stream.
Caption: Operational logic for segregating biphenyl carboxylic acid waste streams based on physical state and solvent carrier.
Spill Response Protocol
In the event of a benchtop spill, immediate containment is required to prevent the migration of the lipophilic powder into floor drains or HVAC intakes.
Step-by-Step Decontamination
-
PPE Escalation: Put on N95 respirator (if powder is aerosolized) and double nitrile gloves (0.11mm minimum).
-
Dry Containment: Do NOT wet the powder initially. This spreads the contamination.
-
HEPA Vacuum/Sweep: Use a HEPA-filtered vacuum or gently sweep with a brush into a dustpan.[1]
-
Solvent Wash: Once visible solids are removed, wipe the surface with Ethanol or Isopropanol . The compound is lipophilic and will not be cleaned effectively with water alone.
-
Final Wash: Wash surface with soap and water to remove solvent residue.
Caption: Linear workflow for remediating dry powder spills of lipophilic organic acids.
Regulatory & Compliance Codes
When filling out the hazardous waste manifest for your facility's EHS department, use the following descriptors:
-
RCRA Code: Not specifically listed (P or U list), so default to D001 (Ignitable) if in organic solvent, or Non-Regulated Chemical Waste if solid (pending state regulations).[1]
-
DOT Shipping Name: Environmentally hazardous substance, solid, n.o.s.[1] (if shipping pure bulk).
-
Destruction Method: Fuel Blending / Incineration. Landfill is prohibited due to groundwater leaching risks of the biphenyl moiety.
References
-
Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: 4'-Octyloxy-4-biphenylcarboxylic acid (Homologous Series Reference). Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[2] Biphenyl-4-carboxylic acid Safety Data Sheet.[1][2][3][4] Retrieved from [1]
-
U.S. EPA. (2024).[5] RCRA Orientation Manual: Management of Hazardous Waste. Retrieved from [1]
-
PubChem. (2025). Compound Summary: 4'-n-Alkoxybiphenyl-4-carboxylic acids.[1] National Library of Medicine. Retrieved from [1]
Sources
Personal protective equipment for handling 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid
Executive Safety Summary
Compound Class: Liquid Crystal Mesogen / Organic Acid Physical State: Crystalline Solid (typically white to beige powder) Primary Hazards: Skin/Eye Irritation (Acidic), Respiratory Irritation (Dust), Potential Aquatic Toxicity.
As researchers, we often handle "niche" intermediates where specific toxicological data (LD50) is sparse. 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid is a classic example—a rod-like molecule designed for phase transition, not biological interaction. However, its structure dictates its hazard. We apply the "Universal Precaution for Novel Mesogens" protocol.
The "Why" Behind the Safety:
-
The Head (Carboxylic Acid): Proton donor. Upon contact with moisture (sweat/mucous membranes), it lowers pH, causing immediate irritation or chemical burns.
-
The Tail (Nonyloxy Chain): Lipophilic C9 chain. This acts as a "permeation enhancer," potentially helping the molecule cross the lipid bilayer of your skin cells more effectively than benzoic acid alone.
-
The Core (Biphenyl): Rigid aromatic system. While stable, biphenyl derivatives can exhibit aquatic toxicity and potential biological accumulation.
PPE Selection Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy state of the chemical (Solid vs. Solvated).
Table 1: Task-Based PPE Requirements
| Hazard Zone | Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Zone 1: Solid State | Weighing, Transferring, Aliquoting | N95 / P2 (Minimum). Use P100 if handling >10g outside a hood. | Nitrile (Single layer, 0.11mm). Risk is dust contact, not permeation. | Safety Goggles (Indirect Vent). Glasses allow dust entry from the side. | Lab Coat (Cotton/Poly). Buttoned to neck. |
| Zone 2: Solvated | Synthesis, Recrystallization, HPLC Prep | Fume Hood (Sash at 18"). Respirator not required if sash is proper. | Double Gloving Required. Inner: NitrileOuter: Silver Shield/PVA (if using DCM/Chloroform) or Thick Nitrile (if using Alcohols). | Safety Glasses with side shields.[1] Face shield required if volume >1L. | Lab Coat + Chemical Apron (Rubber/Neoprene) during pouring. |
| Zone 3: Waste | Cleaning Glassware, Spill Cleanup | Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) Cartridge. | Heavy Duty Nitrile (0.2mm+) or Butyl Rubber. | Face Shield + Goggles.[1] | Tyvek Suit (if spill >50g). |
Operational Protocols: The "How-To"
Protocol A: Weighing & Static Control (The Hidden Risk)
Liquid crystal precursors like 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid are notorious for electrostatic charging . The dry powder will "jump" from the spatula, contaminating the balance and your gloves.
-
Engineering Control: Place an ionizing bar or anti-static gun inside the balance enclosure.
-
Technique:
-
Do not use plastic weighing boats (high static). Use glass weighing dishes or aluminum foil .
-
Donning Sequence: Wash hands -> Inner Gloves -> Lab Coat -> Outer Gloves.
-
Transfer: Use a stainless steel spatula. If the powder clings to the metal, wipe the spatula handle with an ethanol-dampened wipe to ground it.
-
Protocol B: Solubilization & Reaction
This compound is sparingly soluble in water but soluble in THF, DCM, or hot Ethanol.
-
The Solvent Vector Effect: Once dissolved, the "safe" solid becomes a permeation hazard. The solvent (e.g., THF) destroys the glove barrier, carrying the biphenyl acid into your skin.
-
Glove Change Rule: If you splash a solution of this compound on nitrile gloves, remove them immediately . Do not wait. The lipophilic tail of the molecule aids rapid transdermal absorption once the solvent compromises the glove.
Workflow Visualization
The following diagram outlines the decision logic for handling this specific mesogen, integrating the "State of Matter" risk assessment.
Figure 1: Decision logic for PPE selection based on the physical state and solvent carrier of 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid.
Emergency Response & Disposal
Exposure Response
-
Inhalation (Dust): Move to fresh air immediately.[2][3][4] The acidic nature will cause coughing. Do not induce vomiting if swallowed.[4]
-
Skin Contact (Solid): Brush off dry powder before wetting. Wetting the powder on skin creates a concentrated acid paste. Once brushed, wash with soap and water for 15 minutes.[4][5]
-
Eye Contact: Flush for 15 minutes. Note: This compound is hydrophobic. Water may not rinse it efficiently. Use an isotonic saline eye wash if available, as it clears particulates better than tap water.
Disposal Strategy (Cradle-to-Grave)
Never dispose of liquid crystal intermediates down the drain. They are persistent and potentially bio-accumulative.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Incineration) . Label as "Organic Solid - Irritant."
-
Liquid Waste:
-
Segregate into Non-Halogenated or Halogenated waste streams based on the solvent used.
-
Labeling: Explicitly write "Contains Biphenyl Acid Derivatives." This alerts waste handlers to the potential for crystallization in the waste drum, which can clog pumping systems.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66724, 4-Biphenylcarboxylic acid (Homologue Reference). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
